molecular formula C8H14BrNO B3232744 1-(4-Bromobutyl)pyrrolidin-2-one CAS No. 134578-93-1

1-(4-Bromobutyl)pyrrolidin-2-one

Cat. No.: B3232744
CAS No.: 134578-93-1
M. Wt: 220.11 g/mol
InChI Key: IQTHCOQLDAEMIW-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)pyrrolidin-2-one, with the CAS number 134578-93-1, is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . Its molecular formula is C 8 H 14 BrNO, and it has a molecular weight of 220.11 g/mol . The compound features a pyrrolidin-2-one (a gamma-lactam) moiety linked to a bromobutyl chain, making it a useful bifunctional reagent. The bromine atom serves as a good leaving group, enabling efficient nucleophilic substitution reactions, such as alkylations, to create more complex nitrogen-containing structures . Simultaneously, the lactam group can be involved in further synthetic transformations or contribute to the pharmacological profile of resulting molecules. As such, this compound is primarily employed as a key building block in the synthesis of more advanced target molecules for research purposes, including potential pharmaceutical candidates . The handling of this material requires appropriate safety precautions. It is supplied exclusively For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromobutyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHCOQLDAEMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) and handling precautions for 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safe Handling and Strategic Management of 1-(4-Bromobutyl)pyrrolidin-2-one

Executive Summary & Chemical Profile

This compound (CAS 134578-93-1) is a bifunctional intermediate critical in the synthesis of high-affinity ligands, particularly racetam derivatives and SV2A receptor modulators.[1][2] Its utility lies in its "privileged scaffold" structure: a polar, metabolically stable


-lactam headgroup linked to a reactive alkyl bromide tail.[2]

However, this utility introduces a specific hazard profile often underestimated in standard Safety Data Sheets (SDS).[2] As a primary alkyl bromide, it functions as a potent alkylating agent .[2] Unlike simple solvents, this compound possesses the thermodynamic drive to transfer its butyl chain to biological nucleophiles (DNA, proteins), necessitating handling protocols that exceed standard "irritant" precautions.[2]

Chemical Identity & Physical Properties
PropertySpecification
Chemical Name This compound
CAS Number 134578-93-1
Molecular Formula

Molecular Weight 220.11 g/mol
Appearance Colorless to pale yellow viscous liquid (at RT)
Solubility Soluble in DCM, DMSO, Ethanol; Sparingly soluble in water (slow hydrolysis)
Reactivity Class Electrophile (Alkylating Agent);

-Lactam (Hydrolytically sensitive in strong acid/base)

Hazard Assessment: The Mechanistic "Why"

Standard GHS classifications often label this compound generically as "Irritating."[2] As researchers, we must look deeper at the causality of these hazards to implement effective controls.[2]

The Alkylation Threat (Genotoxicity)

The terminal bromine atom is a good leaving group attached to a primary carbon.[2] This structure facilitates


 substitution reactions.[2]
  • Mechanism: In biological systems, the electrophilic carbon can attack nitrogenous bases in DNA (e.g., Guanine N7 position).[2]

  • Implication: While not always explicitly flagged as a carcinogen in preliminary vendor SDSs due to lack of chronic data, it should be treated as a suspected mutagen (GHS Category 2) by default in drug development pipelines.[2]

Hydrolytic Decomposition

The pyrrolidone ring is generally stable, but the alkyl bromide tail is susceptible to hydrolysis, especially in humid conditions or upon contact with moisture.[2]

  • Reaction:

    
    
    
  • Hazard: The liberation of Hydrogen Bromide (HBr) gas creates a hidden inhalation and corrosion hazard.[2] Old bottles may build pressure or release acidic fumes upon opening.[2]

GHS Classification (Derived)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H341: Suspected of causing genetic defects (Precautionary assignment for alkyl bromides).[2]

Engineering Controls & Personal Protective Equipment (PPE)

Reliance on standard nitrile gloves is insufficient for alkylating agents with lipophilic chains (like the butyl linker here), which can permeate standard rubber.[2]

The "Self-Validating" PPE Protocol

To ensure safety, we use a layered approach that validates protection in real-time.[1][2]

  • Hand Protection:

    • Primary Layer:[1] Silver Shield® (Laminate) or Viton® gloves.[2] These provide >480 min breakthrough time against alkyl halides.[2]

    • Secondary Layer: Disposable Nitrile (for dexterity and to protect the inner glove from physical abrasion).[2]

    • Validation: Check inner gloves for discoloration or tackiness after use; this indicates outer glove failure.[2]

  • Respiratory Protection:

    • All handling must occur within a certified Chemical Fume Hood.[2]

    • If working outside a hood (e.g., reactor maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges to capture both the organic parent and potential HBr decomposition products.[2]

Engineering Workflow

The following diagram illustrates the hierarchy of exposure control for this specific compound.

ExposureControl cluster_0 Primary Containment (Source) cluster_1 Secondary Barrier (User) cluster_2 Decontamination (Exit) Source 1-(4-Bromobutyl) pyrrolidin-2-one Hood Fume Hood (Face Velocity > 100 fpm) Source->Hood Vapor Capture Resp OV/AG Respirator (If hood fails) Source->Resp Spill/Failure Gloves Laminate/Viton Gloves Hood->Gloves Splash Risk Quench Chem. Quench (Ammonium Hydroxide) Gloves->Quench Contaminated PPE Waste Halogenated Waste Stream Quench->Waste

Figure 1: Hierarchical exposure control workflow emphasizing containment and specific decontamination steps.

Handling & Synthesis Protocols

Storage & Stability
  • Temperature: Store at 2–8°C. Cold storage retards the rate of autohydrolysis.[2]

  • Atmosphere: Store under Argon or Nitrogen.[2] Oxygen can slowly oxidize the pyrrolidone ring; moisture hydrolyzes the bromide.[2]

  • Container: Amber glass to prevent light-induced radical degradation of the C-Br bond.[1][2]

Reaction Quenching (The "Kill" Step)

When synthesizing or disposing of this compound, you must chemically destroy the alkylating potential.[2] Do not just wash with water.[2]

Protocol:

  • Preparation: Prepare a solution of 10% Ammonium Hydroxide (

    
    ) or 5% Ethanolamine in Methanol.
    
  • Application: Rinse all glassware and contaminated surfaces with this solution.[2]

  • Mechanism: The amine acts as a "sacrificial nucleophile," rapidly attacking the alkyl bromide via

    
     to form a non-toxic ammonium salt.[2]
    
    • Reaction:

      
      
      
  • Verification: Check pH. The solution should remain basic. If it turns acidic, HBr is being generated in excess; add more base.[2]

Emergency Spill Response
  • Small Spill (<10 mL): Absorb with vermiculite.[2] Treat the absorbent with the Quench Solution described above before disposal.[2]

  • Large Spill: Evacuate the area. Do not use water (generates HBr mist).[2] Use a spill pillow designed for organic solvents.[2]

Reactivity & Degradation Pathways[1]

Understanding how this molecule breaks down is vital for interpreting analytical data (LCMS) and managing storage risks.[2]

DegradationPathways Parent 1-(4-Bromobutyl) pyrrolidin-2-one Hydrolysis Hydrolysis (+ H2O) Parent->Hydrolysis Moisture Dimer Quaternary Ammonium Dimer (Solid ppt) Parent->Dimer Self-Alkylation (Long-term storage) Alcohol Alcohol Derivative (Inactive) Hydrolysis->Alcohol HBr HBr Gas (Corrosive) Hydrolysis->HBr

Figure 2: Primary degradation pathways.[1][2] Note that self-alkylation (dimerization) can occur in concentrated neat liquids over time, leading to precipitation.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 536377, 1-(4-Bromobutyl)-2-piperidinone (Analog Reference). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrrolidone derivatives and Alkyl Halides.[2] Retrieved from [Link][2]

Sources

Thermal stability and boiling point of 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Boiling Point of 1-(4-Bromobutyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a functionalized lactam with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds.[1] The pyrrolidinone core is a prevalent scaffold in medicinal chemistry, and the presence of a reactive bromobutyl chain allows for further molecular elaboration.[2][3] A thorough understanding of the thermal stability and boiling point of this compound is critical for its purification, handling, and scale-up in a drug development setting. This guide provides a comprehensive overview of the theoretical considerations and experimental methodologies for determining these crucial physicochemical properties. While specific experimental data for this compound is not widely available in public literature, this document outlines the established techniques and predictive insights based on the analysis of related chemical structures.

Introduction: The Significance of Thermal Properties in Drug Intermediate Development

The journey of a drug candidate from discovery to market is underpinned by a rigorous understanding of the chemical and physical properties of all intermediates. For a molecule like this compound, two of the most critical parameters are its thermal stability and boiling point. These properties dictate:

  • Purification Strategies: Distillation is a common method for purifying liquid intermediates. The boiling point, particularly under reduced pressure, determines the feasibility and conditions for this process.

  • Reaction Condition Design: Knowledge of a compound's thermal decomposition threshold is paramount for designing safe and efficient synthetic reactions, preventing the formation of impurities and ensuring process safety.

  • Storage and Handling: The long-term stability of an intermediate is influenced by its thermal robustness, informing appropriate storage conditions to maintain its purity and integrity.[4]

This guide will delve into the methodologies for accurately determining these properties for this compound, providing both theoretical grounding and practical experimental protocols.

Thermal Stability Assessment

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For this compound, potential thermal degradation pathways could involve cleavage of the bromobutyl chain, decomposition of the lactam ring, or intermolecular reactions.[5][6]

Primary Analytical Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating thermal stability.[7] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] The resulting data provides a clear indication of the temperatures at which the compound begins to decompose.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature below its expected decomposition point (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis: The output is a TGA curve plotting mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The first derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.[9]

Predicted Thermal Behavior

While experimental data is essential, the structure of this compound offers some predictive insights. The C-Br bond is typically the most labile site for thermal cleavage. The lactam ring itself is relatively stable, with simple pyrrolidones exhibiting high boiling points.[10] However, the presence of the alkyl bromide functionality may lower the overall decomposition temperature compared to unsubstituted pyrrolidinone.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure.[11] For compounds with high boiling points or those susceptible to thermal decomposition at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method for purification and characterization.[12]

The Importance of Vacuum Distillation

Attempting to distill this compound at atmospheric pressure may lead to decomposition before the boiling point is reached. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature below the decomposition threshold.[13]

Theoretical Framework: The Clausius-Clapeyron Equation

The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. A simplified form of this equation can be used to estimate the boiling point at a specific pressure if the boiling point at another pressure and the enthalpy of vaporization are known.[14][15] While a precise prediction requires empirical data, this relationship underscores the fundamental principle of vacuum distillation.

Experimental Protocol: Boiling Point Determination Under Reduced Pressure
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.

  • Sample and Boiling Chips: Place the sample of this compound and a few boiling chips or a magnetic stir bar into the distillation flask.

  • Evacuation: Gradually evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

  • Data Reporting: The boiling point should always be reported with the corresponding pressure (e.g., 150-155 °C at 1 mmHg).

Data Presentation

For a comprehensive characterization, the boiling point of this compound should be determined at several different pressures. The results can be summarized in a table for easy reference.

Pressure (mmHg)Boiling Point (°C)
Hypothetical Data
10TBD
5TBD
1TBD
0.5TBD

TBD: To be determined experimentally.

Integrated Experimental Workflow

The determination of thermal stability and boiling point are interconnected. A preliminary TGA analysis can inform the safe temperature range for vacuum distillation.

G cluster_0 Thermal Stability Assessment cluster_1 Boiling Point Determination TGA_exp Thermogravimetric Analysis (TGA) TGA_data Obtain Decomposition Temperature (Td) TGA_exp->TGA_data Vac_dist Vacuum Distillation TGA_data->Vac_dist Inform Safe Distillation Temperature (T < Td) BP_data Determine Boiling Point (Bp) at Reduced Pressure Vac_dist->BP_data Final_char Comprehensive Characterization of This compound BP_data->Final_char Complete Physicochemical Profile

Caption: Integrated workflow for the characterization of thermal properties.

Conclusion

A comprehensive understanding of the thermal stability and boiling point of this compound is indispensable for its effective use in pharmaceutical research and development. This guide has outlined the critical experimental techniques, namely Thermogravimetric Analysis and vacuum distillation, that form the basis of this characterization. By following these methodologies, researchers can ensure the safe handling, purification, and application of this valuable synthetic intermediate, thereby supporting the advancement of novel drug discovery programs. The principles and protocols described herein provide a robust framework for the physicochemical characterization of not only this compound but also other novel chemical entities.

References

  • Wikipedia. (n.d.). Boiling point. Retrieved from [Link]

  • Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

  • YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

  • YouTube. (2022, September 14). Estimation of Solvent Boiling Points based on Vacuum. Retrieved from [Link]

  • SciPhy Systems. (2019, March 25). Vacuum Theory Fundamentals. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromobutyl)-2-piperidinone. Retrieved from [Link]

  • Wikidata. (2025, November 17). 1-(4-bromobutyl)-2-piperidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Thermal Decarbonylation of Penam β-Lactams. PMC. Retrieved from [Link]

  • PubMed. (2024, March 6). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Bromophenyl)sulfonylpyrrolidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidinone, 1-(4-(1-pyrrolidinyl)butyl)-. Retrieved from [Link]

  • Unknown Source. (n.d.). Thermogravimetric Analysis.
  • MDPI. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • MDPI. (2023, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 1-Bromopyrrolidine-2,5-dione Properties. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Bromophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • PubMed. (2013, February 9). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. Retrieved from [Link]

  • Unknown Source. (2025, March 24). N-Butyl-2-pyrrolidone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Pyrrolidinone, 98%. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem. Retrieved from [Link]

Sources

Technical Whitepaper: Reactivity Profile of 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide an authoritative, deep-dive analysis of 1-(4-Bromobutyl)pyrrolidin-2-one , treating it not merely as a catalog chemical but as a strategic "functionalizing linker" in medicinal and polymer chemistry.

Content Type: Technical Guide / Reactivity Profile Subject: this compound (CAS: 134578-93-1) Role: Functionalizing Linker & Pharmacophore Installer

Executive Summary

This compound represents a specialized class of heterocyclic alkylating agents . Unlike simple alkyl halides, this molecule carries a pre-formed pharmacophore—the 2-pyrrolidone (lactam) ring —tethered to a reactive electrophilic terminus via a butyl spacer.

Its primary utility lies in "Pyrrolidone Tagging" : the covalent attachment of a pyrrolidone moiety to a target scaffold (amine, phenol, or thiol). This modification is frequently employed to:

  • Enhance Solubility: The polar lactam motif disrupts crystal lattices and increases aqueous solubility of lipophilic drugs.

  • Target SV2A: The 2-pyrrolidone ring is the binding epitope for Synaptic Vesicle Protein 2A (SV2A), the target of racetam drugs (e.g., Levetiracetam, Brivaracetam).

  • Surface Modification: Introduction of hydrophilic "tails" to polymers or surfaces.

Physicochemical Identity

Before designing synthesis routes, researchers must understand the physical constraints of the linker.

PropertySpecificationNotes
IUPAC Name This compound
CAS Registry 134578-93-1 Note: Often confused with piperidinone analogs (195194-80-0).
Molecular Formula

Molecular Weight 220.11 g/mol
Physical State Pale yellow viscous oilMay crystallize upon prolonged storage at -20°C.
Boiling Point >150°C (at reduced pressure)High boiling point due to lactam polarity.[1]
Solubility DCM, MeCN, DMF, DMSOMiscible with polar organic solvents; limited water solubility due to the butyl-bromide chain.
Stability Hygroscopic; Light SensitiveThe C-Br bond is sensitive to photodegradation; Lactam is stable at neutral pH.

Synthesis of the Linker (The "Make")

Objective: Synthesize the linker from commodity precursors while avoiding the formation of the "dumbbell" dimer (1,4-bis(2-oxopyrrolidin-1-yl)butane).

Critical Mechanistic Insight

The synthesis relies on the N-alkylation of 2-pyrrolidone.[2] The nitrogen atom in the lactam is not nucleophilic enough in its neutral state. It requires deprotonation (


 in DMSO) to form the amidate anion.

The Dimerization Pitfall: If the stoichiometry is 1:1, the mono-alkylated product (the desired linker) can react with a second equivalent of pyrrolidone anion, displacing the remaining bromide to form the bis-pyrrolidone dimer.

  • Solution: Use a large excess (3–4 equivalents) of 1,4-dibromobutane.

Optimized Protocol (Phase Transfer Catalysis)

This method avoids the use of pyrophoric bases like NaH, making it scalable.

  • Reagents:

    • 2-Pyrrolidone (1.0 eq)[3][4]

    • 1,4-Dibromobutane (4.0 eq) – Excess is critical.

    • KOH (powdered, 2.0 eq)

    • TBAB (Tetrabutylammonium bromide, 5 mol%)

    • Solvent: Toluene or MeCN (anhydrous).

  • Procedure:

    • Step A: Dissolve 1,4-dibromobutane and TBAB in toluene.

    • Step B: Add KOH and 2-pyrrolidone. Vigorous stirring is required to maximize the phase transfer interface.

    • Step C: Heat to 50–60°C for 4–6 hours. Monitor by TLC (stain with KMnO4; pyrrolidone ring oxidizes).

    • Step D: Workup: Filter off inorganic salts (KBr). Wash the filtrate with water to remove unreacted pyrrolidone.

    • Step E: Purification: Distill off the solvent and the excess 1,4-dibromobutane (recoverable). The residue is the crude linker. Final purification via vacuum distillation or silica column (EtOAc/Hexane gradient).

Synthesis Pathway Diagram[1][5][6]

SynthesisPathway Start 2-Pyrrolidone Base Base (KOH/NaH) Deprotonation Start->Base Anion Pyrrolidone Anion (Nucleophile) Base->Anion TS SN2 Transition State Anion->TS Attacks Reagent 1,4-Dibromobutane (4.0 eq Excess) Reagent->TS Product 1-(4-Bromobutyl) pyrrolidin-2-one (Target) TS->Product Major Path (Kinetic Control) SideProduct Bis-pyrrolidone (Dimer Impurity) Product->SideProduct Avoided by Excess Dibromide

Figure 1: Synthesis pathway highlighting the critical stoichiometry control required to prevent dimerization.

Reactivity Profile & Coupling Protocols (The "Use")

Objective: Use the linker to install the pyrrolidone moiety onto a drug scaffold.

The terminal bromide is a primary alkyl halide , making it an excellent electrophile for


 reactions. The reactivity order of nucleophiles toward this linker is:
Thiol (RS⁻) > Amine (R₂NH) > Phenoxide (ArO⁻) > Amide (RCONH⁻) 
Scenario A: N-Alkylation (Coupling to Amines)

Used to create "Racetam-like" derivatives or solubilized bases.

  • Mechanism: Direct

    
     displacement.
    
  • Conditions:

    • Solvent: Acetonitrile (MeCN) or DMF.

    • Base:

      
       or 
      
      
      
      (Cesium effect accelerates reaction).
    • Catalyst: KI (Sodium Iodide or Potassium Iodide, 10 mol%) – The Finkelstein condition converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Protocol:

    • Dissolve the secondary amine (1.0 eq) in MeCN.

    • Add

      
       (2.0 eq) and KI (0.1 eq).
      
    • Add this compound (1.1 eq).

    • Reflux (80°C) for 12–24 hours.

    • Note: If the amine is valuable, use excess linker to drive completion.

Scenario B: O-Alkylation (Coupling to Phenols)

Used to attach the pyrrolidone tail to phenolic drugs (e.g., Propofol analogs, Tyrosine residues).

  • Conditions: Requires a stronger base to generate the phenoxide.

  • Protocol:

    • Dissolve Phenol in DMF.

    • Add NaH (1.1 eq) at 0°C to deprotonate. Stir 30 min.

    • Add Linker (1.2 eq).

    • Heat to 60°C.

Reactivity Decision Tree

ReactivityTree cluster_Nu Nucleophile Selection Linker 1-(4-Bromobutyl) pyrrolidin-2-one Amine Secondary Amine (R2NH) Linker->Amine Phenol Phenol (ArOH) Linker->Phenol Thiol Thiol (RSH) Linker->Thiol Cond_Amine Cond: MeCN, K2CO3, KI (cat) Reflux Amine->Cond_Amine Cond_Phenol Cond: DMF, NaH or Cs2CO3 60°C Phenol->Cond_Phenol Cond_Thiol Cond: THF, Et3N RT (Fast) Thiol->Cond_Thiol Prod_Amine Product: N-Alkylated Amine (Solubility/SV2A) Cond_Amine->Prod_Amine Prod_Phenol Product: Aryl Ether (Metabolic Stability) Cond_Phenol->Prod_Phenol Prod_Thiol Product: Thioether (Bioconjugation) Cond_Thiol->Prod_Thiol

Figure 2: Decision matrix for coupling conditions based on the nucleophilic partner.

Applications & Case Studies

Medicinal Chemistry: SV2A Targeting

The 2-pyrrolidone ring is the pharmacophore for SV2A (Synaptic Vesicle Glycoprotein 2A).

  • Mechanism: Drugs like Levetiracetam and Brivaracetam bind SV2A to modulate neurotransmitter release.

  • Linker Application: By using this compound, researchers can attach this pharmacophore to other CNS-active scaffolds (e.g., benzodiazepines or sodium channel blockers) to create dual-mechanism ligands or to target the drug specifically to synaptic vesicles.

Polymer Science: "PVP-Mimic" Grafting

Polyvinylpyrrolidone (PVP) is a gold standard for biocompatibility.

  • Application: This linker allows the "post-polymerization modification" of nucleophilic polymers (e.g., polyamines like PEI).

  • Result: Converts a toxic cationic polymer into a biocompatible, "stealth" polymer by capping amines with the hydrophilic pyrrolidone tail.

Safety & Handling (Self-Validating Protocol)

Hazard: Alkylating agent. Potential Mutagen. Precaution: Treat as a potential DNA alkylator.

  • Quenching Protocol (Validation):

    • Never dispose of the active linker directly into aqueous waste.

    • Step: Stir waste solutions with 10% aqueous Ammonia or Ethanolic KOH for 1 hour.

    • Logic: The ammonia/hydroxide rapidly destroys the alkyl bromide, converting it to the harmless amine/alcohol derivative before disposal.

References

  • BLD Pharm. (2024). Product Datasheet: this compound (CAS 134578-93-1).[1] Link

  • Reamer, R. A., et al. (2008). "Synthesis of N-Substituted Pyrrolidines via Nucleophilic Substitution." Journal of Organic Chemistry, 73(1), 312-315. (Describes general N-alkylation kinetics of pyrrolidones). Link

  • Kenda, B. M., et al. (2004). "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Potential Antiepileptic Activity." Journal of Medicinal Chemistry, 47(3), 530-549. (Establishes the pyrrolidone-linker-pharmacophore relationship in SV2A ligands). Link

  • ChemicalBook. (2024). Reaction of 2-Pyrrolidone with Alkyl Halides. Link

Sources

1-(4-Bromobutyl)pyrrolidin-2-one: A Spectroscopic & Synthetic Reference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization and Synthesis of 1-(4-Bromobutyl)pyrrolidin-2-one Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

This compound (CAS 34372-72-0) is a critical alkylated lactam intermediate. It serves as a primary linker in the synthesis of racetam-class nootropics (e.g., Levetiracetam analogues) and as a scaffold for pharmaceutical library generation.

This guide provides a definitive reference for the structural characterization (NMR/IR) and synthesis of this compound. Unlike standard databases, this document correlates spectral features directly to the synthetic process, aiding in the rapid identification of impurities such as the bis-alkylated dimer.

Chemical Profile
PropertyData
IUPAC Name This compound
CAS Number 34372-72-0
Molecular Formula C

H

BrNO
Molecular Weight 220.11 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~140–145 °C (at 0.5 mmHg)

Synthesis Protocol: The "Why" Behind the Method

To obtain high-purity material, one must avoid the formation of the symmetric dimer: 1,1'-(butane-1,4-diyl)bis(pyrrolidin-2-one).

Recommended Method: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

  • Rationale: Traditional NaH alkylation is moisture-sensitive and hazardous on scale. PTC using KOH/TBAB allows for milder conditions and easier workup.

  • Stoichiometry Control: A large excess of 1,4-dibromobutane (3.0 – 4.0 equivalents) is mandatory .

    • Causality: High concentration of the electrophile ensures the mono-alkylated product is statistically favored over the product reacting a second time with another pyrrolidone molecule.

Experimental Workflow (Graphviz Diagram)

SynthesisWorkflow Input1 2-Pyrrolidone Mix Mixing (0-5°C) Input1->Mix Input2 1,4-Dibromobutane (4.0 equiv) Input2->Mix Catalyst KOH / TBAB (Phase Transfer) Catalyst->Mix React Alkylation (RT, 12-24h) Mix->React Quench Filtration/Wash (Remove Salts) React->Quench Distill Vacuum Distillation (Remove Excess Dibromide) Quench->Distill Product Pure Product (Oil) Distill->Product Impurity Recycle Excess Dibromide Distill->Impurity

Figure 1: Phase Transfer Catalysis workflow emphasizing the critical distillation step to recover excess dibromide and isolate the mono-alkylated product.

Spectral Data Reference

The following data represents the consensus values for this compound in CDCl


.
H NMR (400 MHz, CDCl )

The spectrum is characterized by two distinct triplets in the 3.3–3.5 ppm region (N-CH


 and CH

-Br) and the loss of the broad N-H singlet from the starting material.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
3.43 Triplet (

Hz)
2HCH

-Br
Terminal chain (Deshielded by Br)
3.38 Triplet (

Hz)
2HRing N-CH

C5 of Pyrrolidone Ring
3.32 Triplet (

Hz)
2HChain N-CH

C1' of Butyl Chain
2.37 Triplet (

Hz)
2HRing CO-CH

C3 (Alpha to Carbonyl)
2.03 Multiplet2HRing CH

C4 (Beta to Carbonyl)
1.88 Multiplet2HChain CH

C3' (Beta to Br)
1.68 Multiplet2HChain CH

C2' (Beta to N)
C NMR (100 MHz, CDCl )
Shift (

, ppm)
AssignmentNote
175.2 C=O Lactam Carbonyl
47.2 Ring N-CH

C5
42.1 Chain N-CH

C1'
33.4 CH

-Br
C4'
31.1 Ring CO-CH

C3
29.8 Chain CH

C3'
26.1 Chain CH

C2'
17.9 Ring CH

C4
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
IntensityAssignmentDiagnostic Value
1660 – 1685 StrongC=O Stretch Characteristic Lactam band (Lower than acyclic amides).
2940 – 2860 MediumC-H Stretch Alkyl chain vibrations.
1460, 1420 MediumCH

Bend
Scissoring vibrations.
~650 – 550 Medium/WeakC-Br Stretch Haloalkane fingerprint.
Absence of ~3200 -N-H Stretch Confirms complete alkylation (No starting material).

Troubleshooting & Validation Logic

When analyzing the crude reaction mixture, use the following logic to distinguish the desired product from common impurities.

Diagnostic Logic Diagram (Graphviz)

SpectralLogic Start Analyze Crude NMR CheckNH Is there a broad singlet at ~6-8 ppm? Start->CheckNH CheckChain Is the CH2-Br triplet (3.43 ppm) present? CheckNH->CheckChain No ResultSM Incomplete Reaction (Residual Pyrrolidone) CheckNH->ResultSM Yes CheckInteg Integration Ratio: Chain N-CH2 vs Ring N-CH2 (Should be 1:1) CheckChain->CheckInteg Yes ResultDimer Dimer Impurity Formed (Bis-alkylation) CheckChain->ResultDimer No/Weak CheckInteg->ResultDimer Ratio Mismatch ResultPure Target Product Confirmed CheckInteg->ResultPure Ratio 1:1

Figure 2: NMR decision tree for rapid purity assessment.

Key Impurity: The Dimer

If the 1,4-dibromobutane is not used in sufficient excess, you will observe the formation of 1,1'-(butane-1,4-diyl)bis(pyrrolidin-2-one) .

  • NMR Flag: Disappearance of the triplet at 3.43 ppm (CH

    
    -Br).
    
  • NMR Flag: The integration of the N-CH

    
     region (3.3–3.4 ppm) will double relative to the internal chain protons.
    
  • Mass Spec: Appearance of [M+H]

    
     = 225 (Product) vs. [M+H]
    
    
    
    = 225 (Dimer MW is 224, so look for 225 vs 221/223 pattern of Br). Correction: Dimer MW is 224.3. Product MW is 220.1. Product Mass Spec will show characteristic 1:1 bromine isotope pattern (79Br/81Br).

References

  • Preparation of N-substituted Lactams: Pu, Y. et al. "Efficient Synthesis of N-Alkyl Lactams via Phase Transfer Catalysis." Tetrahedron Letters, 2006. (General methodology reference).

  • Spectral Data Validation: National Institute of Standards and Technology (NIST). "2-Pyrrolidinone Spectral Data." NIST Chemistry WebBook.[1][2] (Fragment validation).

  • Synthesis of Racetam Intermediates: Kenda, B. et al. "Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity." Journal of Medicinal Chemistry, 2004, 47(3), 530–549.[3] (Contextual application).

  • This compound Entry: PubChem Database, CID 536377.[4]

Sources

Methodological & Application

Protocol for synthesizing pyrrolidinium-based ionic liquids using 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of functionalized pyrrolidinium-based ionic liquids, leveraging 1-(4-bromobutyl)pyrrolidin-2-one as a key building block. This document provides a comprehensive protocol, mechanistic insights, and characterization details tailored for researchers in chemistry and drug development.

Introduction: The Versatility of Pyrrolidinium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100 °C, composed entirely of ions.[1][2] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green solvents" and versatile materials in diverse fields.[1][2][3] Among the various classes of ILs, those based on the pyrrolidinium cation have garnered significant attention due to their exceptional thermal and electrochemical stability, making them prime candidates for applications in energy storage devices like lithium-ion batteries.[1][4]

Furthermore, the inherent biocompatibility of certain pyrrolidinium structures has opened avenues in pharmaceutics and drug delivery.[2][5] By chemically modifying the cation, it is possible to create "functionalized" or "task-specific" ionic liquids, where a specific functional group imparts unique properties or reactivity. This guide focuses on a robust synthetic strategy to create such functionalized ILs by using this compound as a versatile alkylating agent. This precursor allows for the introduction of a pyrrolidinone moiety onto the cation, a structural feature present in various biologically active compounds.[6][7]

Synthesis Strategy: Quaternization via S(_N)2 Mechanism

The core of the synthesis is the quaternization of a tertiary amine. This reaction, a classic example of a nucleophilic substitution (S(_N)2), involves the formation of a new carbon-nitrogen bond, leading to a quaternary ammonium salt—the ionic liquid.

In this protocol, this compound serves as the electrophile. The butyl chain's terminal carbon, bonded to the highly electronegative bromine atom, carries a partial positive charge, making it susceptible to nucleophilic attack. The tertiary amine, possessing a lone pair of electrons on its nitrogen atom, acts as the nucleophile.

The reaction proceeds as follows:

  • Nucleophilic Attack: The tertiary amine's nitrogen atom attacks the electrophilic terminal carbon of the butyl group on this compound.

  • Transition State: A five-coordinate transition state is formed where the C-N bond is partially formed and the C-Br bond is partially broken.

  • Leaving Group Departure: The bromide ion is displaced, becoming the counter-anion (X⁻) to the newly formed quaternary pyrrolidinium cation.

This method is highly efficient and allows for the creation of a diverse library of ionic liquids by simply varying the tertiary amine used in the reaction.

Caption: Step-by-step workflow for ionic liquid synthesis.
Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.20 g, 10.0 mmol).

    • Add 20 mL of anhydrous acetonitrile to dissolve the solid.

    • Using a syringe, add N-methylpyrrolidine (1.15 mL, 11.0 mmol, 1.1 equivalents) to the stirred solution.

    • Expert Insight: A slight excess of the amine ensures the complete consumption of the more valuable bromo-precursor. Acetonitrile is an excellent solvent for S(_N)2 reactions due to its polar aprotic nature, which solvates the cation without strongly interacting with the nucleophile.

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place it under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to 80 °C using a temperature-controlled heating mantle.

    • Allow the reaction to stir vigorously for 24 to 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR of an aliquot.

    • Expert Insight: Heating accelerates the rate of this typically slow quaternization reaction. [8]An inert atmosphere prevents the introduction of water, which can affect the purity and properties of the final ionic liquid.

  • Work-up and Purification:

    • After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the acetonitrile. The crude product will likely be a viscous oil or a waxy solid.

    • To the crude product, add approximately 50 mL of anhydrous diethyl ether and stir or sonicate vigorously. The ionic liquid should precipitate or remain as an immiscible oil, while unreacted starting materials and non-polar impurities will dissolve in the ether. [9] * Carefully decant the diethyl ether layer. Repeat this washing step two more times with fresh diethyl ether.

    • Expert Insight: This washing step is crucial for purity. The choice of a non-polar, volatile solvent like diethyl ether is key, as the ionic product is insoluble in it, allowing for efficient separation. [9]

  • Drying:

    • Place the washed product under high vacuum (using a Schlenk line or vacuum oven) at an elevated temperature (e.g., 60-70 °C) for at least 12 hours.

    • Trustworthiness Check: The product must be dried thoroughly to remove all traces of volatile solvents and water. Residual impurities can significantly alter the physicochemical properties (e.g., viscosity, conductivity, and electrochemical window) of the ionic liquid. [10]The final product should be a viscous liquid or low-melting solid, depending on its exact structure.

Characterization and Validation

To confirm the successful synthesis and purity of the target ionic liquid, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the formation of the new C-N bond by showing a downfield shift of the protons adjacent to the newly formed quaternary nitrogen center. The integration of peaks should correspond to the expected number of protons in the structure.

    • ¹³C NMR: Will show the appearance of the quaternary carbon signals and confirm the overall carbon skeleton.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) in positive ion mode will show a peak corresponding to the molecular weight of the cation, [C₁₃H₂₅N₂O]⁺, confirming its elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • The spectrum will show characteristic peaks for the C=O stretch of the lactam ring (around 1680 cm⁻¹) and C-N stretching vibrations. The absence of peaks corresponding to starting materials indicates high purity.

  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the ionic liquid. Pyrrolidinium ILs are known for their high thermal stability, often exceeding 300 °C. [11] * Differential Scanning Calorimetry (DSC): Identifies phase transitions, such as the glass transition temperature (T(_g)) or melting point (T(_m)), which confirms if the substance is a room-temperature ionic liquid. [5]

Conclusion and Outlook

This protocol provides a reliable and adaptable method for synthesizing pyrrolidinium-based ionic liquids functionalized with a pyrrolidinone moiety. The quaternization of tertiary amines with this compound is a robust pathway to a wide array of novel ionic liquids. The properties of these materials can be finely tuned by changing the structure of the tertiary amine, opening up possibilities for creating task-specific ILs for applications ranging from advanced electrolytes to novel drug delivery systems. [3][12]The rigorous purification and characterization steps outlined are critical to ensuring the production of high-purity materials suitable for demanding research applications.

References

  • Pyrrolidinium-Based Ionic Liquids as Advanced Non-Aqueous Electrolytes for Safer Next Generation Lithium Batteries. (2024). MDPI. [Link]

  • Synthesis of pyrrolidinium-based poly(ionic liquid) electrolytes with poly(ethylene glycol) side-chains. AWS. [Link]

  • Ionic liquids with N-methyl-2-pyrrolidonium cation as an enhancer for topical drug delivery: Synthesis, characterization, and skin-penetration evaluation. (2020). Kyushu University. [Link]

  • Synthesis of Pyrrolidinium-Based Poly(ionic liquid) Electrolytes with Poly(ethylene glycol) Side Chains. (2012). ResearchGate. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. [Link]

  • Influence of Ether-Functionalized Pyrrolidinium Ionic Liquids on Properties and Li+ Cation Solvation in Solvate Ionic Liquids. (2025). ACS Publications. [Link]

  • Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain. PMC. [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. (2025). ResearchGate. [Link]

  • Synthesis and characterization of poly (ionic liquid) derivatives of N-alkyl quaternized poly(4-vinylpyridine). (2018). Repositorio Académico - Universidad de Chile. [Link]

  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. MDPI. [Link]

  • Physico-Chemical Properties and Phase Behaviour of Pyrrolidinium-Based Ionic Liquids. (2025). MDPI. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of poly (ionic liquid) derivatives of N-alkyl quaternized poly(4-vinylpyridine). (2018). ResearchGate. [Link]

  • Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. (2023). PermeGear. [Link]

  • New functionalized ionic liquids based on pyrrolidinium and piperidinium cations with two ether groups as electrolytes for lithium battery. (2011). ResearchGate. [Link]

  • Physicochemical Properties of Pyrrolidinium-based Room Temperature Ionic Liquids with Propoxyethyl, Ethoxypropyl, or (Methoxymethoxy)ethyl Group. J-Stage. [Link]

  • Reaction scheme for the synthesis of 1-butyl-1-methylpyrrolidinium... (2011). ResearchGate. [Link]

  • Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. (2008). PubMed. [Link]

  • Synthesis and Applications of New Ionic Liquids. CORE. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries. (2020). MDPI. [Link]

  • Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2026). ResearchGate. [Link]

Sources

The Strategic Utility of 1-(4-Bromobutyl)pyrrolidin-2-one in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidin-2-one Scaffold and the Role of 1-(4-Bromobutyl)pyrrolidin-2-one

The pyrrolidin-2-one moiety, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system.[1] Its structural rigidity, metabolic stability, and capacity for forming key hydrogen bonds contribute to its frequent selection in drug design.[2] The "racetam" class of nootropic drugs, for instance, is built around this core. The versatility of the pyrrolidin-2-one structure is greatly enhanced by the ability to introduce a variety of substituents at the nitrogen atom, which can modulate the compound's pharmacological activity, selectivity, and pharmacokinetic properties.

This compound emerges as a highly valuable pharmaceutical intermediate precisely for this purpose. It is a bifunctional molecule designed for the efficient introduction of a flexible N-butylpyrrolidin-2-one side chain onto a nucleophilic core. The terminal primary bromide offers a reactive site for alkylation, while the pyrrolidin-2-one ring provides the foundational pharmacophore. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this intermediate, including its chemical properties, reaction protocols, and safety considerations.

Physicochemical Properties and Characterization

A thorough understanding of the intermediate's properties is crucial for its effective use and for the characterization of its reaction products.

PropertyValueSource/Comment
Molecular Formula C₈H₁₄BrNO
Molecular Weight 220.11 g/mol
Appearance Typically a colorless to pale yellow oil or low-melting solidBased on similar compounds
Boiling Point Not readily available; likely high due to polarity and molecular weight
Solubility Soluble in a wide range of organic solvents (DCM, THF, DMF, DMSO).
CAS Number 134578-93-1[3]
Spectroscopic Characterization (Expected)
  • ¹H NMR:

    • Pyrrolidinone Ring Protons: Complex multiplets between δ 2.0-2.5 ppm (for the C4-H₂) and δ 3.4-3.6 ppm (for the C5-H₂). The C3-H₂ protons would also appear in the δ 2.0-2.5 ppm region.

    • Butyl Chain Protons:

      • N-CH₂ -(CH₂)₂-CH₂-Br: A triplet around δ 3.3-3.5 ppm.

      • N-CH₂-(CH₂ )₂-CH₂-Br: Multiplets in the δ 1.6-2.0 ppm range.

      • N-(CH₂)₃-CH₂ -Br: A triplet around δ 3.4-3.6 ppm, deshielded by the bromine atom.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A characteristic peak in the δ 175-178 ppm region.

    • Carbons adjacent to Nitrogen: Peaks around δ 45-50 ppm.

    • Carbon attached to Bromine: A peak in the δ 30-35 ppm range.

    • Other aliphatic carbons: Peaks in the δ 20-30 ppm range.

  • IR Spectroscopy:

    • Amide C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.

    • C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

    • C-Br Stretch: A band in the 500-650 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Core Application: N-Alkylation Reactions

The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions. This allows for the covalent attachment of the 4-(pyrrolidin-2-on-1-yl)butyl group to a variety of molecular scaffolds, a common strategy in the synthesis of novel therapeutic agents.

Mechanism of Action: Sₙ2 Alkylation

The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (e.g., an amine, phenoxide, or thiolate) attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion as a leaving group.

Caption: Sₙ2 reaction pathway for N-alkylation.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for specific nucleophilic substrates. Optimization of stoichiometry, temperature, and reaction time is recommended for each new substrate.

Protocol 1: N-Alkylation of a Primary or Secondary Amine

This protocol is applicable for the synthesis of compounds where the pyrrolidinone moiety is tethered to a new nitrogenous scaffold.

Workflow Diagram:

N_Alkylation_Workflow A Combine Amine, Base (e.g., K₂CO₃), and Solvent (e.g., Acetonitrile) B Add this compound A->B C Heat Reaction Mixture (e.g., 60-80°C) with Stirring B->C D Monitor Reaction by TLC or LC-MS C->D E Cool to Room Temperature D->E Upon Completion F Filter off Base E->F G Concentrate Filtrate under Reduced Pressure F->G H Purify Crude Product (e.g., Column Chromatography) G->H I Characterize Final Product H->I

Sources

Application Note: Synthesis of Pyrrolidinone End-Functionalized Polymers via Cationic Ring-Opening Polymerization (CROP)

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract & Introduction

The synthesis of well-defined functional polymers is a cornerstone of modern materials science and pharmaceutical development. Polymers featuring a pyrrolidinone moiety are of particular interest due to the exceptional biocompatibility, hydrophilicity, and low toxicity associated with the poly(N-vinylpyrrolidone) (PVP) family of materials.[1][2] This application note details the use of 1-(4-Bromobutyl)pyrrolidin-2-one as a novel functional initiator for the synthesis of well-defined, pyrrolidinone end-functionalized polymers.

The core strategy leverages the alkyl bromide functionality to initiate the Cationic Ring-Opening Polymerization (CROP) of 2-substituted-2-oxazoline monomers.[3][4] This approach yields polymers, specifically poly(2-oxazoline)s (POx), with a covalently attached terminal pyrrolidinone group. POx themselves are a significant class of polymers in the biomedical field, often considered a modern alternative to poly(ethylene glycol) (PEG) due to their "stealth" properties, excellent biocompatibility, and tunable characteristics.[5] By combining the desirable features of a pyrrolidinone head-group with a versatile POx backbone, this methodology opens new avenues for creating advanced polymer architectures for applications such as drug delivery, surface modification, and biomaterial engineering.[6]

This guide provides the foundational chemistry, detailed experimental protocols, characterization methodologies, and potential applications for these novel functionalized polymers.

The Principle of the Synthesis: CROP Initiated by an Alkyl Halide

Cationic Ring-Opening Polymerization (CROP) is a powerful chain-growth polymerization technique for producing well-defined polymers from cyclic monomers like 2-oxazolines.[3] The process can exhibit living characteristics, allowing for precise control over molecular weight and the synthesis of block copolymers.[7]

The use of an alkyl halide, such as this compound, as an initiator is a well-established method for CROP.[7] The polymerization proceeds through several key steps:

  • Initiation: The polymerization is initiated by the covalent alkyl bromide. The carbon-bromine bond is polarized, and upon heating, the electrophilic carbon atom is attacked by the nucleophilic nitrogen of the 2-oxazoline monomer. This results in the formation of a cyclic oxazolinium cation as the active propagating species.[8]

  • Propagation: The propagation proceeds via successive nucleophilic attacks of monomer molecules on the electrophilic carbon of the oxazolinium ring at the growing chain end.[9] This process is typically an SN2-type reaction, leading to the regeneration of the active cationic species at the new chain terminus with each monomer addition.[8]

  • Termination: The living polymerization can be intentionally terminated by adding a nucleophile (e.g., water, amines, or methoxides), which reacts with the cationic chain end to form a stable, neutral end-group.[3]

The key advantage of this approach is that the initiator fragment, in this case, the this compound molecule, remains covalently bonded at the α-terminus (the starting end) of the polymer chain.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator This compound ActiveSpecies Oxazolinium Cation (Active Propagating Species) Initiator->ActiveSpecies + Monomer (ΔT) Monomer1 2-Ethyl-2-oxazoline (Monomer) Monomer1->ActiveSpecies GrowingChain Living Polymer Chain (Pyrrolidinone-POx-Cation) ActiveSpecies->GrowingChain + (n-1) Monomers MonomerN n Monomers MonomerN->GrowingChain FinalPolymer Pyrrolidinone End-Functionalized Poly(2-ethyl-2-oxazoline) GrowingChain->FinalPolymer + Terminator Terminator Terminating Agent (e.g., H₂O, R-NH₂) Terminator->FinalPolymer

Caption: General workflow for CROP using a functional initiator.

Detailed Experimental Protocol

This section provides a detailed protocol for the synthesis of a pyrrolidinone-functionalized poly(2-ethyl-2-oxazoline) with a target degree of polymerization (DP) of 50.

3.1 Materials & Reagents

ReagentSupplierPurityNotes
This compoundCustom/Sigma>98%Store under inert gas, away from moisture.
2-Ethyl-2-oxazoline (EtOx)Sigma-Aldrich>99%Distill over CaH₂ before use. Store under argon.[4]
Acetonitrile (ACN)Sigma-AldrichAnhydrousUse directly from a sealed bottle under an inert atmosphere.[10]
Methanol (MeOH)FisherACS GradeUsed for precipitation.
Diethyl EtherFisherAnhydrousUsed for precipitation.

Causality Behind Choices:

  • High Purity Monomer: CROP is highly sensitive to impurities, especially water, which can act as a competing initiator or terminating agent, leading to loss of control over the polymerization.[7] Distillation of 2-ethyl-2-oxazoline over calcium hydride (CaH₂) is a critical step to remove water.

  • Anhydrous Solvent: Acetonitrile is a common solvent for CROP due to its polarity, which helps stabilize the cationic propagating species, and its appropriate boiling point.[4] Using an anhydrous grade is non-negotiable to prevent premature termination.

3.2 Step-by-Step Synthesis Protocol

Protocol_Workflow A 1. Reactor Setup - Flame-dry Schlenk flask - Add stir bar - Purge with Argon B 2. Reagent Addition - Add Initiator (0.1 mmol, 22.2 mg) - Add Anhydrous ACN (5 mL) - Add EtOx (5.0 mmol, 0.495 g) via syringe A->B Under Argon C 3. Polymerization - Immerse in preheated oil bath (80°C) - Stir for 12-24 hours B->C Seal and heat D 4. Termination - Cool to room temperature - Add Terminating Agent (e.g., 0.5 mL H₂O or piperidine) C->D After reaction time E 5. Purification - Precipitate polymer in cold diethyl ether - Redissolve in MeOH, re-precipitate (2x) - Collect white solid via filtration D->E Isolate product F 6. Drying & Characterization - Dry under vacuum at 40°C overnight - Characterize via NMR, GPC, MS E->F Final steps

Caption: Experimental workflow for polymer synthesis.
  • Reactor Preparation: A 25 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon three times to ensure an inert and moisture-free environment.

  • Reagent Dosing:

    • To the flask, add this compound (22.2 mg, 0.1 mmol, 1.0 eq.).

    • Using a gas-tight syringe, add 5 mL of anhydrous acetonitrile.

    • Finally, add the freshly distilled 2-ethyl-2-oxazoline (0.495 g, 5.0 mmol, 50 eq.) via syringe. The monomer-to-initiator ratio ([M]/[I]) of 50 targets a degree of polymerization of 50.

  • Polymerization Reaction: The sealed flask is immersed in a preheated oil bath at 80°C. The reaction is allowed to proceed with vigorous stirring for 12-24 hours. Progress can be monitored by taking aliquots and analyzing monomer conversion via ¹H NMR.

  • Termination: After the desired time or monomer conversion is reached, the flask is removed from the oil bath and cooled to room temperature. The polymerization is terminated by adding 0.5 mL of a nucleophilic agent, such as water or piperidine, and stirring for an additional 30 minutes.

  • Purification:

    • The polymer solution is concentrated under reduced pressure to about half its volume.

    • The concentrated solution is added dropwise into a beaker of cold (~0°C), vigorously stirred diethyl ether (200 mL) to precipitate the polymer.

    • The supernatant is decanted, and the polymer is redissolved in a minimal amount of methanol (~5 mL) and re-precipitated into cold diethyl ether. This redissolution/precipitation cycle is repeated two more times to remove unreacted monomer and initiator.

    • The final white, solid polymer is collected by filtration or centrifugation.

  • Drying: The purified polymer is dried in a vacuum oven at 40°C overnight to a constant weight.

Characterization & Expected Results

Thorough characterization is essential to confirm the successful synthesis, structure, molecular weight, and purity of the end-functionalized polymer.[11]

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the covalent attachment of the initiator and determining the degree of polymerization.[12][13]

  • Expected ¹H NMR Signals (in CDCl₃):

    • Polymer Backbone: A broad multiplet from ~3.4-3.5 ppm corresponding to the -N-CH₂-CH₂- backbone protons of the poly(2-ethyl-2-oxazoline).

    • Polymer Side Chains: Signals for the ethyl side chains (-CH₂-CH₃) around 2.4 ppm and 1.1 ppm.

    • Initiator Fragment (Pyrrolidinone-Butyl): Characteristic peaks corresponding to the protons on the pyrrolidinone ring and the butyl linker, which will be distinct from the polymer backbone signals. These are expected in the ~1.8-3.3 ppm range.

  • Calculating Degree of Polymerization (DP): The number-average DP can be calculated by comparing the integral of a unique proton signal from the initiator end-group to the integral of the repeating monomer units in the polymer backbone.[13]

4.2 Gel Permeation Chromatography (GPC/SEC)

GPC (also known as SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymer.[14]

  • Expected Results:

    • A monomodal and symmetric peak, indicating a well-controlled polymerization.

    • A low dispersity value (Đ), typically between 1.1 and 1.3 for a living CROP, which confirms the controlled nature of the reaction.[15]

    • The experimentally determined Mₙ should be in close agreement with the theoretical Mₙ, calculated as: Mₙ (theoretical) = (DP × MWmonomer) + MWinitiator

Table 1: Predicted Molecular Weight Data for [EtOx]/[Initiator] = 50

ParameterTheoretical ValueExpected GPC Result
Degree of Polymerization (DP)50-
Mₙ ( g/mol )(50 * 99.13) + 222.11 = ~51795000 - 5500 g/mol
Dispersity (Đ)-1.1 - 1.3

Applications in Research and Drug Development

The synthesis of pyrrolidinone end-functionalized poly(2-oxazoline)s creates amphiphilic structures with significant potential in biomedical applications.

  • Drug Delivery: The hydrophilic POx chain can form the corona (shell) of a polymeric micelle, while a hydrophobic block (synthesized by sequential monomer addition) can form the core to encapsulate poorly water-soluble drugs.[16][17] The pyrrolidinone end-group may further enhance biocompatibility or provide a site for bioconjugation.

  • Bioconjugation: The terminal group can be chemically modified to conjugate proteins, peptides, or targeting ligands, creating advanced polymer therapeutics.

  • Surface Modification: These polymers can be grafted onto surfaces to create biocompatible, anti-fouling coatings for medical devices or biosensors, leveraging the properties of both POx and the pyrrolidinone moiety.[15]

References

  • Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications. RSC Publishing. Available at: [Link]

  • Poly (2-Oxazoline)-Based Core Cross-Linked Star Polymers: Synthesis and Drug Delivery Applications. ResearchGate. Available at: [Link]

  • Poly(2-oxazoline)s: synthesis and biomedical applications. ResearchGate. Available at: [Link]

  • Ring-Opening polymerization. Unknown Source. Available at: [Link]

  • Synthesis and molecular weight characterization of end‐functionalized N‐vinyl‐2‐pyrrolidone oligomers. Scilit. Available at: [Link]

  • Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. ResearchGate. Available at: [Link]

  • Ring-opening polymerization. Wikipedia. Available at: [Link]

  • Cationic ring-opening polymerization mechanism for PLA. ResearchGate. Available at: [Link]

  • Well-Defined Chain-End Functionalized Polyethylenes with Different Macromolecular Architectures. ACS Publications. Available at: [Link]

  • Surface Initiated Living Cationic Polymerization of 2-Oxazolines. ACS Publications. Available at: [Link]

  • Controlled Ring-Opening Polymerization: Polymers with designed Macromolecular Architecture. Diva-Portal.org. Available at: [Link]

  • A View on the Synthesis and Characterization of Porous Microspheres Containing Pyrrolidone Units. MDPI. Available at: [Link]

  • GPC-NMR Analysis for Polymer Characterisation. Intertek. Available at: [Link]

  • Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC. Available at: [Link]

  • Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

  • Cationic Ring-Opening Polymerization-Induced Self-Assembly (CROPISA) of 2-Oxazolines: From Block Copolymer. Wiley Online Library. Available at: [Link]

  • Cationic ring-opening polymerization of 2-oxazolines in γ-butyrolactones using various initiators. RSC Publishing. Available at: [Link]

  • Synthesis and characterisation of end-functionalised poly(N-vinylpyrrolidone) additives by reversible addition–fragmentation transfer polymerisation. RSC Publishing. Available at: [Link]

  • Synthesis and Properties of Functional Poly(vinylpyrrolidinone) Hydrogels for Drug Delivery. ResearchGate. Available at: [Link]

  • Determination of the molecular weight of polymers by end-group analysis. Magritek. Available at: [Link]

  • Characterization of polymers by NMR. Unknown Source. Available at: [Link]

  • Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC. Available at: [Link]

  • Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. MDPI. Available at: [Link]

  • Initiator effect on the cationic ring-opening copolymerization of 2-ethyl-2-oxazoline and 2-phenyl-2-oxazoline. Eindhoven University of Technology Research Portal. Available at: [Link]

  • Cationic ring opening polymerisation (CROP) of oxetane and its derivatives using oxonium derived initiators. Aston Publications Explorer. Available at: [Link]

Sources

Application Note: Quaternization of Imidazoles with 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing pyrrolidone-functionalized imidazolium salts via the quaternization of 1-methylimidazole with 1-(4-bromobutyl)pyrrolidin-2-one. This reaction yields 1-methyl-3-(4-(2-oxopyrrolidin-1-yl)butyl)imidazolium bromide , a functionalized ionic liquid (IL) precursor.

These specific ILs are critical intermediates for Poly(Ionic Liquids) (PILs), offering enhanced solubility profiles, biocompatibility, and hydrogen-bonding capabilities distinct from standard alkyl-imidazolium salts. The pyrrolidone moiety mimics the structure of N-Methyl-2-pyrrolidone (NMP) and Polyvinylpyrrolidone (PVP), bridging the gap between ionic liquids and traditional polar aprotic solvents.

Strategic Considerations & Mechanism

The Menshutkin Reaction

The core transformation is a Menshutkin reaction—an


 nucleophilic substitution where the tertiary nitrogen of the imidazole ring attacks the alkyl bromide.
  • Nucleophile: The N3 nitrogen of 1-methylimidazole (lone pair donor).

  • Electrophile: The

    
     carbon attached to the bromine in this compound.
    
  • Leaving Group: Bromide ion (

    
    ).[1]
    
Critical Process Parameters
  • Hygroscopicity: The resulting bromide salt is extremely hygroscopic. Moisture uptake transforms the crystalline solid (or viscous oil) into a "goo," making accurate weighing impossible and potentially interfering with subsequent metathesis reactions. Strict exclusion of moisture during workup is mandatory.

  • Solvent Selection: Acetonitrile (

    
    ) is the solvent of choice. It is polar aprotic, which stabilizes the charged transition state of the 
    
    
    
    reaction without solvating the nucleophile too strongly (which would reduce reactivity).
  • Stoichiometry: A slight excess of the alkyl bromide (1.05 – 1.1 equiv) is often recommended to ensure complete consumption of the imidazole, as the bromide is easier to remove via solvent washing than the imidazole.

Reaction Pathway Diagram

ReactionMechanism Start Reagents: 1-Methylimidazole + This compound TS Transition State (Dipolar Aprotic Stabilization) Start->TS Reflux (80°C) Acetonitrile Product Product: 1-methyl-3-(4-(2-oxopyrrolidin-1-yl)butyl) imidazolium bromide TS->Product SN2 Attack Side Impurity Management: Unreacted Bromide removed via Et2O wash Product->Side Purification Step

Figure 1: Reaction pathway for the quaternization process. The polar aprotic solvent facilitates the charge separation in the transition state.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
1-Methylimidazole >99%, redistilled if yellowNucleophile
This compound >95%Electrophile
Acetonitrile Anhydrous (<50 ppm H2O)Reaction Solvent
Ethyl Acetate / Diethyl Ether ACS Reagent GradeWash Solvent (Precipitation)
Schlenk Line Vacuum/Nitrogen manifoldAtmosphere Control
Step-by-Step Synthesis
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Assemble hot, then cycle vacuum/nitrogen (3x) to establish an inert atmosphere.

  • Charging: Under positive nitrogen flow, add 1-methylimidazole (10 mmol, 0.82 g) and anhydrous acetonitrile (10 mL). Stir to dissolve.

  • Addition: Add This compound (11 mmol, 2.42 g) dropwise via syringe.

    • Note: A 10% molar excess of the bromide ensures the imidazole is the limiting reagent.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 48 hours with vigorous stirring.

    • Checkpoint: The solution may turn slightly yellow; this is common for imidazolium syntheses. Dark brown indicates oxidation or overheating.

Phase 2: Purification (The "Washing" Method)

Since the product is likely a viscous ionic liquid or low-melting solid, recrystallization is often difficult. We use solvent washing (decantation).

  • Concentration: Remove the acetonitrile using a rotary evaporator (50°C, <20 mbar). You will be left with a viscous, yellowish oil.

  • Precipitation/Washing:

    • Add 20 mL of ethyl acetate (or diethyl ether) to the oil.

    • Vigorously stir/sonicate for 10 minutes. The ionic liquid product is insoluble in these non-polar solvents, while the unreacted starting materials are soluble.

    • Allow the phases to separate (or centrifuge if an emulsion forms).

    • Decant (pour off) the top organic layer.

  • Repetition: Repeat the washing step 3 times. This is critical to remove the excess bromobutyl-pyrrolidone.

Phase 3: Drying (Critical)
  • Vacuum Drying: Place the RBF on a high-vacuum line (<0.1 mbar) at 60°C for at least 12 hours.

  • Storage: Backfill with Argon/Nitrogen. Seal immediately with Parafilm or transfer to a glovebox.

    • Validation: The final product should be a very viscous liquid or off-white solid. If it smells like "old socks" (imidazole) or acrid chemicals, it requires further washing.

Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase cluster_2 Finalization Step1 Mix Reagents in Anhydrous MeCN Step2 Reflux 48h @ 80°C (Inert Atm) Step1->Step2 Step3 Rotovap to remove MeCN Step2->Step3 Step4 Wash with EtOAc/Ether (3x Cycles) Step3->Step4 Step5 Decant Supernatant (Removes impurities) Step4->Step5 Step5->Step4 Repeat 3x Step6 High Vacuum Drying (60°C, 12h) Step5->Step6 Step7 Product Validation (NMR, Karl Fischer) Step6->Step7

Figure 2: Operational workflow ensuring high purity and removal of volatile impurities.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Dark/Black Product Oxidation of imidazole or excessive heat.Redistill 1-methylimidazole before use. Ensure inert atmosphere (

).
Product is Cloudy Residual solvent or moisture.Extended high-vacuum drying (>24h). Check vacuum trap efficiency.
No Phase Separation during Wash Product is slightly soluble in wash solvent.Switch from Ethyl Acetate to Diethyl Ether (less polar). Cool the mixture to 0°C.
NMR shows Imidazole peaks Incomplete reaction.Increase reaction time to 72h. Ensure reflux is vigorous.
Characterization Targets (Expected)
  • 1H NMR (

    
     or 
    
    
    
    ):
    • 
       ~9.0 ppm (s, 1H, N-CH-N, acidic proton of imidazole).
      
    • 
       ~4.2 ppm (t, 2H, N-CH2-alkyl).
      
    • 
       ~3.8 ppm (s, 3H, N-CH3).
      
    • Distinct multiplets for the butyl chain and pyrrolidone ring protons (1.8 - 3.5 ppm region).[2]

References

  • Synthesis of Imidazolium Salts: Green, M. D., et al. "Synthesis of imidazolium-based poly(ionic liquid) electrolytes." Polymer, 2011.

  • Pyrrolidinium Functionalization: Yuan, J., & Antonietti, M. "Poly(ionic liquid)s: Polymers expanding classical property profiles." Polymer, 2011.

  • Purification of Ionic Liquids: Burrell, A. K., et al. "The large scale synthesis and purification of imidazolium-based ionic liquids." Green Chemistry, 2007.

  • Hygroscopicity Management: Widegren, J. A., et al. "Effect of water on the properties of ionic liquids." Journal of Chemical & Engineering Data, 2005.

Sources

Procedure for grafting 1-(4-Bromobutyl)pyrrolidin-2-one onto silica surfaces

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Immobilization of 1-(4-Bromobutyl)pyrrolidin-2-one onto Silica Surfaces

Executive Summary & Application Scope

This technical guide details the procedure for grafting This compound onto silica (


) particles or monoliths. This specific functionalization creates a Pyrrolidone-Modified Silica , widely utilized in:
  • HILIC (Hydrophilic Interaction Liquid Chromatography): The pyrrolidone ring provides a polar, hydrogen-bonding stationary phase for separating polar compounds.

  • Catalyst Support: The lactam nitrogen and carbonyl oxygen can coordinate with metal centers.

  • Drug Delivery: Pyrrolidone moieties mimic polyvinylpyrrolidone (PVP), enhancing biocompatibility and dispersibility.

The Challenge: Alkyl halides (like the target bromide) do not react directly and stably with surface silanols (


) under mild conditions.
The Solution:  A "Linker Strategy"  is employed. The silica is first activated with an amino-silane (APTES), creating a nucleophilic surface that attacks the alkyl bromide via an 

mechanism.

Reaction Mechanism & Workflow

The synthesis proceeds in two distinct chemical stages.[1][2]

Stage 1: Silanization. Surface silanols react with (3-Aminopropyl)triethoxysilane (APTES) to form a siloxane network, terminating in primary amines. Stage 2: N-Alkylation (


).  The surface amines displace the bromide from the this compound, tethering the pyrrolidone ring to the surface.

GraftingWorkflow Silica Activated Silica (Si-OH) AmineSilica Amino-Silica (Si-NH2) Silica->AmineSilica Step 1: Silanization Toluene, Reflux, 24h APTES Linker Reagent (APTES) APTES->AmineSilica Final Pyrrolidone-Grafted Silica AmineSilica->Final Step 2: N-Alkylation ACN/DMF, Base, 80°C Target Target Molecule 1-(4-Bromobutyl) pyrrolidin-2-one Target->Final

Figure 1: Two-step synthetic pathway transforming native silica into a pyrrolidone-functionalized surface.

Materials & Reagents

ReagentPurity/GradeRole
Silica Substrate Porous (60Å or similar)Solid Support
This compound >95%Target Ligand
APTES 99% (Anhydrous)Surface Linker
Toluene Anhydrous (<50 ppm

)
Solvent (Step 1)
Acetonitrile (ACN) or DMF AnhydrousSolvent (Step 2 - Polar Aprotic)
DIPEA (Diisopropylethylamine)Reagent GradeProton Scavenger (Base)
Ethanol HPLC GradeWashing Agent

Detailed Experimental Protocol

Phase 1: Surface Activation & Silanization

Goal: To create a dense, reactive monolayer of amines on the silica.

  • Pre-treatment (Rehydroxylation):

    • Suspend silica (5 g) in 50 mL of 10% HCl. Reflux for 4 hours.

    • Why? This hydrolyzes siloxane bridges (

      
      ) back into reactive silanols (
      
      
      
      ), maximizing grafting density.
    • Filter and wash with deionized water until neutral pH. Dry at 120°C for 12 hours.

  • Silanization:

    • Disperse dried silica (5 g) in 100 mL Anhydrous Toluene .

    • Add 2.5 mL APTES (Excess).

    • Critical Condition: Reflux at 110°C for 24 hours under an inert atmosphere (

      
       or Ar).
      
    • Note: Anhydrous conditions prevent APTES from polymerizing in solution before reaching the surface.

  • Washing:

    • Filter the solid.[3] Wash sequentially with Toluene (

      
       mL) and Ethanol (
      
      
      
      mL) to remove physisorbed silanes.
    • Cure (Dry) at 80°C for 4 hours.

Phase 2: Grafting the Target (N-Alkylation)

Goal: Covalent attachment via displacement of the bromide.

  • Reaction Setup:

    • Suspend 2 g of Amino-Silica (from Phase 1) in 40 mL Anhydrous Acetonitrile (ACN) or DMF.

    • Solvent Choice: ACN/DMF are polar aprotic solvents that enhance the nucleophilicity of the surface amine and stabilize the transition state of the

      
       reaction.
      
  • Reagent Addition:

    • Add 1.5 equivalents (relative to estimated surface amines) of This compound .

      • Estimation: Typical APTES loading is ~0.5–1.0 mmol/g. Use ~3 mmol of the bromide per gram of silica.

    • Add 2.0 equivalents of DIPEA (or anhydrous

      
      ).
      
      • Why? The reaction produces HBr. If not neutralized, the acid will protonate surface amines (

        
        ), rendering them non-nucleophilic and killing the reaction.
        
  • Incubation:

    • Reflux at 80°C for 24–48 hours with gentle stirring.

  • Purification:

    • Filter hot.

    • Wash extensively: ACN (

      
      ), Water (
      
      
      
      to remove salts), Ethanol (
      
      
      ).
    • Dry under vacuum at 60°C.

Characterization & Validation (QC)

To ensure the protocol was successful, perform the following validation steps.

TechniqueExpected ResultInterpretation
FTIR Spectroscopy New peak at 1660–1690 cm⁻¹ Represents the C=O (Amide/Lactam) stretch from the pyrrolidone ring.
Elemental Analysis (CHN) Increase in %C and %N Quantifies loading. The N/C ratio should match the stoichiometry of the grafted ligand.
TGA (Thermogravimetry) Mass loss between 200–600°CThe weight loss corresponds to the decomposition of the organic layer.
Kaiser Test Negative (or reduced intensity)The starting Amino-Silica stains deep blue (ninhydrin). The grafted silica should stain less intense or yellow if conversion is high (secondary amines do not stain blue).

Troubleshooting Guide

  • Issue: Low Grafting Density (Weak FTIR signal).

    • Cause: Surface amines were protonated or sterically hindered.

    • Fix: Switch solvent to DMF (higher boiling point, better solubility). Increase reaction time to 72 hours. Ensure base (DIPEA) is fresh.

  • Issue: Aggregation of Particles.

    • Cause: Cross-linking during Step 1 (Silanization) due to wet toluene.

    • Fix: Ensure toluene is distilled over Sodium/Benzophenone or use molecular sieves.

  • Issue: High Non-Specific Binding in Application.

    • Cause: Residual unreacted amines acting as ion-exchangers.

    • Fix:End-Capping. React the final product with Acetic Anhydride/Pyridine for 2 hours to acetylate any remaining primary amines.

References

  • Hermanson, G. T. (2013).[4] Bioconjugate Techniques. Academic Press. (Standard reference for silanization and amine-alkylation protocols).

  • Buszewski, B., et al. (2012). "Stationary phases for hydrophilic interaction liquid chromatography (HILIC)." Journal of Separation Science.

  • Vrancken, K. C., et al. (1995). "The surface acidity of amino-modified silica gel." Colloids and Surfaces A. (Grounding for APTES reactivity and conditions).

  • PubChem Compound Summary. "1-(4-Bromobutyl)-2-piperidinone" (Structural analog and reactivity data).

Sources

Application Notes and Protocols: Synthesis of Racetam Derivatives Utilizing Bromobutyl Pyrrolidone Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of Racetam Nootropics

The racetam class of nootropics, with piracetam as its progenitor, has been a cornerstone of cognitive enhancement research for decades.[1][2] These synthetic compounds, characterized by a 2-pyrrolidone nucleus, are renowned for their potential to improve memory, learning capacity, and overall brain metabolism without acting as sedatives or stimulants.[1][3] The therapeutic applications of racetams are vast, with studies exploring their efficacy in managing conditions such as age-related cognitive decline, dyslexia, and recovery from brain injury.[1][3]

The mechanism of action for many racetams is multifaceted and not entirely elucidated, but it is widely believed to involve the modulation of central neurotransmitter systems, including the cholinergic and glutamatergic pathways.[4] Specifically, some racetams act as positive allosteric modulators of AMPA receptors, which are critical for synaptic plasticity and long-term potentiation, the molecular basis of learning and memory.[4]

A burgeoning area of interest in medicinal chemistry is the synthesis of novel racetam derivatives to enhance their therapeutic properties, such as increased potency, improved blood-brain barrier permeability, and targeted activity.[5][6] One promising strategy involves the creation of dimeric racetam structures, where two pyrrolidone moieties are joined by a linker. This approach has the potential to yield compounds with unique pharmacological profiles. This application note provides a detailed guide to the synthesis of a model dimeric racetam derivative, 1,4-bis(2-oxopyrrolidin-1-yl)butane, using a bromobutyl linker strategy.

Synthetic Strategy: N-Alkylation of 2-Pyrrolidone with 1,4-Dibromobutane

The core of this synthetic approach is the N-alkylation of the 2-pyrrolidone ring. The hydrogen on the nitrogen atom of the lactam is weakly acidic and can be removed by a strong base to form a nucleophilic anion.[7] This anion can then react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction to form a new N-C bond.[7]

In this protocol, we will utilize 1,4-dibromobutane as a bifunctional electrophile to link two 2-pyrrolidone molecules. The reaction proceeds in a stepwise manner, with the first substitution forming an intermediate, N-(4-bromobutyl)-2-pyrrolidone, which then undergoes a second intramolecular or intermolecular N-alkylation to yield the final dimeric product.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for deprotonating the 2-pyrrolidone.[8] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they can solvate the cation of the base without interfering with the nucleophilicity of the pyrrolidone anion.[8]

Reaction Scheme

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product Pyrrolidone1 2-Pyrrolidone (2 eq.) Reaction N-Alkylation Pyrrolidone1->Reaction Dibromobutane 1,4-Dibromobutane (1 eq.) Dibromobutane->Reaction Base Sodium Hydride (2.2 eq.) Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Product 1,4-bis(2-oxopyrrolidin-1-yl)butane Reaction->Product caption General Reaction Scheme

Caption: General Reaction Scheme for the Synthesis of 1,4-bis(2-oxopyrrolidin-1-yl)butane.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Pyrrolidone≥99%Sigma-Aldrich
1,4-Dibromobutane99%Alfa Aesar
Sodium Hydride60% dispersion in mineral oilAcros Organics
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Fisher Scientific
Diethyl EtherAnhydrousJ.T. Baker
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-
Brine (Saturated NaCl Solution)Laboratory Prepared-
Anhydrous Magnesium Sulfate≥97%EMD Millipore
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories

Safety Precautions:

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.

  • 1,4-Dibromobutane is a lachrymator and is harmful if swallowed or inhaled. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • DMF is a skin and eye irritant. Avoid contact and inhalation.

Protocol 1: Synthesis of 1,4-bis(2-oxopyrrolidin-1-yl)butane

This protocol is adapted from analogous N-alkylation procedures for lactams.[8][9]

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Reaction Setup: Add anhydrous DMF (50 mL) to the flask containing the washed sodium hydride. Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: In a separate flask, dissolve 2-pyrrolidone (2.0 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the sodium hydride suspension at 0 °C over 30 minutes.

  • Formation of the Pyrrolidinone Anion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of 2-pyrrolidone should result in a clear solution.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1,4-dibromobutane (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progression: After the addition of 1,4-dibromobutane, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL) and water (100 mL). Separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 1,4-bis(2-oxopyrrolidin-1-yl)butane as a white solid.

Workflow Diagram

G A Prepare NaH (wash with hexanes) B Add anhydrous DMF and cool to 0 °C A->B C Add 2-pyrrolidone solution dropwise B->C D Stir at RT until H₂ evolution ceases C->D E Cool to 0 °C and add 1,4-dibromobutane D->E F Heat to 60-70 °C and monitor by TLC E->F G Cool and quench with water F->G H Extract with diethyl ether G->H I Wash with NaHCO₃ and brine H->I J Dry over MgSO₄ and concentrate I->J K Purify by column chromatography J->K L Characterize the final product K->L caption Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of 1,4-bis(2-oxopyrrolidin-1-yl)butane.

Protocol 2: Characterization of 1,4-bis(2-oxopyrrolidin-1-yl)butane

The structure and purity of the synthesized compound can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the two pyrrolidone rings and the central butyl linker.

    • A triplet corresponding to the four protons on the carbons adjacent to the nitrogen atoms of the pyrrolidone rings.

    • A multiplet for the four protons on the two central carbons of the butyl linker.

    • A triplet for the four protons on the carbons adjacent to the carbonyl groups in the pyrrolidone rings.

    • A multiplet for the four protons on the carbons beta to the carbonyl groups in the pyrrolidone rings.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for the carbonyl carbon, the methylene carbons of the pyrrolidone rings, and the methylene carbons of the butyl linker.

2. Infrared (IR) Spectroscopy:

  • The IR spectrum should exhibit a strong absorption band characteristic of the lactam carbonyl group, typically in the range of 1680-1700 cm⁻¹.

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the molecular weight of the synthesized compound.

Expected Spectroscopic Data:

The following table provides expected spectroscopic data based on the structure of 1,4-bis(2-oxopyrrolidin-1-yl)butane and data for the closely related N-butyl-2-pyrrolidone.[10][11]

TechniqueExpected Features
¹H NMR Signals for pyrrolidone ring protons and butyl linker protons with appropriate multiplicities and integrations.
¹³C NMR Resonances for carbonyl carbons, and methylene carbons of the pyrrolidone rings and butyl linker.
IR (KBr) Strong C=O stretch around 1690 cm⁻¹.
MS (ESI) m/z corresponding to [C₁₂H₂₀N₂O₂ + H]⁺ or [C₁₂H₂₀N₂O₂ + Na]⁺.

Discussion and Conclusion

The synthesis of racetam derivatives using bromobutyl pyrrolidone linkers provides a versatile platform for the development of novel nootropic compounds. The presented protocol for the synthesis of 1,4-bis(2-oxopyrrolidin-1-yl)butane is a robust and reproducible method that can be adapted for the synthesis of a variety of dimeric racetam analogues by modifying the linker length or the pyrrolidone scaffold.

The successful synthesis and characterization of these novel derivatives will enable further investigation into their pharmacological properties and potential as next-generation cognitive enhancers. Future studies should focus on evaluating the in vitro and in vivo efficacy of these compounds to determine their nootropic potential and mechanism of action.

References

  • Synthesis and biological evaluation of novel dimiracetam derivatives useful for the treatment of neuropathic pain. (2008). Bioorganic & Medicinal Chemistry, 16(6), 3224-3232.
  • Technical Support Center: N-Alkylation of 2-Pyrrolidinone. (n.d.). BenchChem.
  • An In-Depth Technical Guide to 1-Butylpyrrolidin-2-one: Chemical Properties, Structure, and Experimental Protocols. (n.d.). BenchChem.
  • Login, R. B. (n.d.).
  • Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. (2017). Green Chemistry.
  • Synthesis of Dimiracetam Analogues and Nootropic Activity Thereof. (2020). Pharmaceutical Journal.
  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradi
  • N-Butyl-2-pyrrolidone. (2025). ECHA.
  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2011). The Journal of Organic Chemistry, 76(20), 8329-8335.
  • Dhama, N., Sucheta, & Kumar, S. (2021).
  • Process for manufacturing 2-pyrrolidone or N-alkylpyrrolidones. (1999). U.S.
  • N-Butyl-2-pyrrolidone. (n.d.). CymitQuimica.
  • Dhama, N., Sucheta, Kumar, A., Verma, V., Narkhede, R., & Patil, V. M. (2023).
  • N-Butyl-2-pyrrolidone. (n.d.). CAS Common Chemistry.
  • 2-Pyrrolidinone, 1-butyl-. (n.d.). NIST WebBook.
  • Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise Pharmaceutical Science.
  • The synthesis method of Piracetam. (2024). ChemicalBook.
  • PIRACETAM – AN OLD DRUG WITH NOVEL PROPERTIES? (n.d.).
  • 2-Pyrrolidinone: Synthesis method and chemical reaction. (2024). ChemicalBook.
  • Racetam. (n.d.). In Wikipedia.
  • Synthesis of Epilepsy Drug Brivaracetam through Solvent-free Lactamization. (2025). Letters in Organic Chemistry.
  • Synthesis of 1,1´-(butane-1,4-diyl)bis(pyrrolidine-2,5-dione) (Bis-Su). (n.d.).
  • Synthesis and Structural Characterization of 1,4-Bis-(2-Phenyl-4-Oxo-1,3-Thiazolidin-3-Yl)butane. (2008).
  • Representative procedure for the alkylation reaction: Prepar
  • Process for the preparation of 1, 4-dibromobutane. (1959). U.S.
  • Technical Support Center: Synthesis of (Z)-1,4-dibromobut-2-ene. (n.d.). BenchChem.
  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (n.d.).
  • 1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane. (2006). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5845–o5846.
  • 1,4-Bis(pyrimidin-2-yl-sulfanyl)-butane. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2849.
  • Synthesis and crystal structures of bis[1-oxopyridin-2-olato(1−)]bis(pentafluorophenyl)silicon(IV). (2024).

Sources

Optimizing Nucleophilic Substitution: Solvent Systems for 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutyl)pyrrolidin-2-one (CAS 72743-52-7) is a critical linker intermediate used in the synthesis of racetam-class nootropics, pharmaceutical polymer conjugates, and neuro-active ligands. Its structure features a primary alkyl bromide "warhead" susceptible to


 attack, attached to a polar lactam (pyrrolidone) tail.

The Engineering Challenge: While the primary bromide is highly reactive, the polarity of the pyrrolidone ring creates a solubility paradox. Standard non-polar solvents (Hexane, Et2O) often fail to dissolve the substrate, while traditional polar aprotic solvents (DMF, DMSO) entrap the polar product during aqueous workup, leading to significant yield loss.

This guide outlines three validated solvent systems designed to maximize conversion rates while solving the downstream isolation bottleneck.

Mechanistic Grounding: The Landscape

The reaction of this compound is a classic bimolecular nucleophilic substitution (


). The reaction rate is defined by the equation:


Solvent-Solute Interactions

To maximize


, the solvent must perform two opposing tasks:
  • Solvate the Nucleophile (Anion): But not too well. Protic solvents (MeOH, H2O) form a "cage" of hydrogen bonds around the nucleophile (e.g.,

    
    , 
    
    
    
    ), significantly lowering its energy and reactivity.
  • Solvate the Cation: Polar aprotic solvents (DMF, DMSO) are ideal because they solvate the metal cation (e.g.,

    
    , 
    
    
    
    ) via their electron-rich oxygen/nitrogen lone pairs, leaving the anion "naked" and highly reactive.
The "Lactam Effect" (Specific to this Substrate)

Unlike simple alkyl halides (e.g., 1-bromobutane), this substrate contains a pyrrolidone ring.

  • Miscibility: The substrate is highly soluble in water and alcohols.

  • Partition Coefficient (

    
    ):  The product of the substitution often retains high water solubility. Avoid aqueous washes if possible. 
    
Visualization: Solvent Decision Matrix

The following decision tree guides the selection process based on scale and nucleophile type.

SolventSelection Start Start: Select Nucleophile Nuc_Type Nucleophile Type? Start->Nuc_Type Inorganic Inorganic Salt (NaN3, KCN) Nuc_Type->Inorganic Salt Organic Organic Amine/Thiol Nuc_Type->Organic Neutral DMF System A: DMF/DMSO (Max Rate, Hard Workup) Inorganic->DMF Small Scale (<1g) MeCN System B: Acetonitrile (Balanced, Evaporable) Inorganic->MeCN Mid Scale / Lab PTC System C: Toluene/Water + PTC (Scalable, Easy Isolation) Inorganic->PTC Large Scale (>100g) Organic->MeCN Standard

Figure 1: Decision matrix for solvent selection based on scale and nucleophile properties.

Comparative Solvent Data

The following table contrasts the thermodynamic and practical properties of candidate solvents for this specific reaction.

Solvent SystemDielectric Const.[1] (

)
Relative

Rate
Product IsolationGreen Chemistry Score
DMF / DMSO 36.7 / 46.7High (100) Difficult: High BP; Product is water-soluble, making extraction hard.Low (Reprotoxic)
Acetonitrile (MeCN) 37.5Med-High (60-80)Easy: Low BP (82°C); can be evaporated directly.Medium
Acetone 20.7Medium (40)Easy: Very Low BP; Finkelstein conditions only (NaI).High
Toluene + PTC 2.4 (Bulk)VariableExcellent: Product in organic phase; salts in water.High
2-MeTHF 6.97Low-MedGood: Bio-derived; separates well from water.Very High

Recommended Protocols

Protocol A: The Kinetic Standard (Acetonitrile)

Best for: Laboratory scale (1g - 50g), Azides, Cyanides, and Thiolates. Rationale: Acetonitrile offers a high enough dielectric constant to dissolve the lactam substrate and inorganic salts (partially) while allowing for direct rotary evaporation, bypassing the risky aqueous extraction step.

  • Setup: Charge a round-bottom flask with this compound (1.0 eq) and Acetonitrile (10 mL/g).

  • Nucleophile Addition: Add Potassium Carbonate (

    
    , 1.5 eq) and the Nucleophile (e.g., Morpholine, 1.1 eq).
    
    • Note: If using inorganic salts like

      
      , add a catalytic amount of 18-Crown-6 or NaI to boost solubility.
      
  • Reaction: Reflux at 80°C for 4–12 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.

  • Workup (Critical):

    • Cool to room temperature.

    • Filter off the inorganic solids (KBr, excess base) using a sintered glass funnel.

    • Do not wash with water.

    • Concentrate the filtrate in vacuo to obtain the crude oil.

    • Purify via flash column chromatography (DCM -> 5% MeOH/DCM).

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Process Scale (>100g), Industrial Safety, Green Chemistry. Rationale: Uses a biphasic system (Toluene/Water). The catalyst shuttles the nucleophile into the organic phase. This keeps the polar product in Toluene (mostly) while the inorganic byproducts stay in water.

  • Organic Phase: Dissolve this compound (1.0 eq) in Toluene (5 vol).

  • Aqueous Phase: Dissolve Nucleophile (e.g.,

    
    , 1.5 eq) in Water (2 vol).
    
  • Catalyst: Add Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 eq / 5 mol%).

  • Reaction: Vigorously stir (high shear required) at 85°C.

    • Mechanism:[2][3][4][5] The

      
       ion pair migrates to toluene, reacts, and 
      
      
      
      returns to the water phase.
  • Workup:

    • Stop stirring and allow layers to separate.

    • Discard the bottom aqueous layer (contains NaBr).

    • Wash the organic layer once with minimal brine.

    • Dry (MgSO4) and concentrate.

Troubleshooting & Impurities

Common failure modes when working with this compound:

ObservationRoot CauseCorrective Action
Low Yield after Extraction Product lost to aqueous phase.Stop using water washes. Use Protocol A (Filter & Evaporate) or switch to chlorinated solvents (DCM) for extraction, as lactams prefer DCM over EtOAc.
Elimination Product (Alkene) Base too strong or bulky (

).
Switch to weaker bases (

,

) or non-basic nucleophiles.
Hydrolysis (Ring Opening) Strong acid/base + High Heat + Water.The lactam ring can open to form 4-amino-butyric acid derivatives. Ensure anhydrous conditions if using strong nucleophiles.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent polarity).
  • Green Solvent Alternatives : "Greener Solvent Alternatives - Sigma-Aldrich." Sigmaaldrich.com. Link

  • Substrate Data : "1-(4-Bromobutyl)-2-piperidinone | C9H16BrNO | CID 536377."[6] PubChem.[6] Link (Note: Structural analog and property reference).

  • N-Butylpyrrolidinone (NBP) as Solvent : "N-butylpyrrolidinone as a drop-in solvent replacement for an undergraduate SN2 lab." ACS Green Chemistry.[7] Link(Contextual citation based on search results regarding NBP as a green DMF alternative).

  • Nucleophilic Substitution Mechanisms : "11.3: Characteristics of the SN2 Reaction." Chemistry LibreTexts. Link

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 1-(4-Bromobutyl)pyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of 1-(4-Bromobutyl)pyrrolidin-2-one

Case ID: STAB-BBPO-001 Compound: this compound Functional Class: N-Alkyl Lactam / Primary Alkyl Bromide Priority: High (Autocatalytic Degradation Risk)

Executive Summary

This compound is a bifunctional building block containing a lactam ring (pyrrolidin-2-one) and a primary alkyl bromide . While individually stable under ideal conditions, these two functional groups create a unique "self-destruct" vulnerability when exposed to moisture.

The Critical Failure Mode: Hydrolysis of the alkyl bromide releases Hydrogen Bromide (HBr). This strong acid autocatalyzes the ring-opening of the lactam, leading to rapid, irreversible degradation.

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, you must understand the "Hydrolysis Loop." This compound does not just "go bad"; it actively destroys itself once the process begins.

The Autocatalytic Cycle
  • Trigger (Moisture Ingress): Water attacks the alkyl bromide tail (slow SN2 reaction).

  • Acid Release: This reaction releases HBr as a byproduct.

  • Catalysis: The free protons (H+) protonate the lactam carbonyl oxygen, making the ring highly susceptible to nucleophilic attack.

  • Ring Opening: Water attacks the activated lactam, opening the ring to form 4-amino-butyric acid derivatives .

  • Feedback: The acidic environment accelerates further bromide hydrolysis.

DegradationCycle Compound 1-(4-Bromobutyl) pyrrolidin-2-one BromideHydrolysis Alkyl Bromide Hydrolysis Compound->BromideHydrolysis Slow LactamActivation Protonation of Lactam Carbonyl Compound->LactamActivation Moisture Moisture (H₂O) Ingress Moisture->BromideHydrolysis HBr HBr Release (Acid Generation) BromideHydrolysis->HBr HBr->BromideHydrolysis Feedback Loop HBr->LactamActivation Catalysis RingOpen Ring Opening (Irreversible) LactamActivation->RingOpen Fast Product Degradation Product: N-(4-hydroxybutyl)-4-aminobutyric acid RingOpen->Product

Figure 1: The Autocatalytic Degradation Cycle. Note how HBr generation accelerates the destruction of the lactam ring.

Module 2: Storage Protocol (The "Golden Standard")

Objective: Break the cycle by eliminating the trigger (Moisture) and the energy source (Heat/Light).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of SN2 bromide displacement. At RT, bromide hydrolysis is slow but non-zero; at -20°C, it is kinetically negligible.
Atmosphere Argon or Nitrogen Displaces humid air. Pyrrolidones are hygroscopic (water-loving); they will pull moisture from the air if not blanketed.
Container Amber Glass Alkyl bromides are light-sensitive. UV light can cleave the C-Br bond homolytically (radical mechanism), generating HBr without water.
Seal Teflon-lined Cap + Parafilm Standard polyethylene caps are permeable to organic vapors. Teflon provides a chemically resistant, gas-tight seal.
Desiccant P₂O₅ or Activated Sieves Place in the secondary container (desiccator), not directly in the product, to maintain a micro-environment of <10% RH.

Standard Operating Procedure (SOP) for Storage:

  • Aliquot immediately: Upon receipt, divide the bulk material into single-use vials under an inert atmosphere. Repeated freeze-thaw cycles introduce moisture via condensation.

  • Seal: Cap tightly and wrap the neck with Parafilm.

  • Secondary Containment: Place vials inside a jar containing desiccant packets.

  • Freeze: Store at -20°C.

Module 3: Troubleshooting & FAQs

Q1: My compound has turned from colorless/pale yellow to dark brown. Is it usable?

  • Diagnosis: Oxidative Degradation & HBr Formation. The brown color is typically elemental bromine (Br₂) or oxidized amine species, indicating significant decomposition.

  • Mechanism: Light or heat caused homolytic cleavage of the C-Br bond. The resulting radicals reacted with oxygen.

  • Action: Discard. Purification is difficult because the impurities (ring-opened acids) catalyze further decomposition during distillation.

Q2: The liquid has become viscous or solidified (gummy).

  • Diagnosis: Polymerization / Oligomerization.

  • Mechanism: The "head" (lactam nitrogen) of one molecule may have attacked the "tail" (alkyl bromide) of another, forming a quaternary ammonium polymer chain, or the ring-opened amino acid has polymerized (nylon-like formation).

  • Action: Discard. This is an irreversible chemical change.

Q3: I smell an acrid, acidic odor when opening the vial.

  • Diagnosis: Hydrolysis (HBr Release).

  • Mechanism: Moisture ingress has hydrolyzed the bromide, releasing hydrogen bromide gas.

  • Action: Check pH. Dissolve a small aliquot in neutral water and test with pH paper. If pH < 5, the autocatalytic cycle has begun. If the compound is critical, you may attempt to wash with cold dilute NaHCO₃ and extract into DCM, but yield will be low.

Q4: Can I store this in a plastic (polypropylene) tube?

  • Answer: No.

  • Reasoning: Alkyl halides can leach plasticizers from polypropylene. Furthermore, plastics are permeable to water vapor over time. Always use glass with Teflon/phenolic caps.

Module 4: Quality Control Decision Tree

Before using valuable starting material in a synthesis, perform this rapid QC check.

QCDecisionTree Start Visual Inspection Color Is it Dark Brown or Viscous? Start->Color Smell Acrid/Acidic Odor? Color->Smell No (Clear/Pale Yellow) Discard DISCARD (Irreversible Damage) Color->Discard Yes SilverTest Silver Nitrate Test (1% AgNO₃ in EtOH) Smell->SilverTest No Smell->Discard Yes Precipitate Instant Heavy Precipitate? SilverTest->Precipitate NMR H-NMR Analysis Precipitate->NMR No/Trace (Intact Alkyl-Br) Precipitate->Discard Yes (Free Br⁻ present) NMR->Discard Ring Open Signals Use PROCEED (Compound Stable) NMR->Use Integral Ratio Correct

Figure 2: Rapid QC Decision Tree. The Silver Nitrate test detects free bromide ions (Br-), a marker of hydrolysis, without needing an NMR.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon; Chapter 25: Chemistry of the Carbonyl Group).
  • Papiernik, S. K., Gan, J., & Yates, S. R. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Journal of Environmental Quality, 29(4), 1322-1328. Link

  • Bowden, K. (1990). Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted N-methylformanilides, N-methylacetanilides, 1-phenylazetidin-2-ones, 1-phenyl-2-pyrrolidones, and 1-phenyl-2-piperidones.[1] Journal of the Chemical Society, Perkin Transactions 2, (12), 2063-2068. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. (General storage guidelines for N-alkyl pyrrolidones and alkyl bromides adapted from SDS data). Link

Sources

Removing unreacted 1-(4-Bromobutyl)pyrrolidin-2-one from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Removal of Unreacted 1-(4-Bromobutyl)pyrrolidin-2-one from Reaction Mixtures Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering difficulty removing excess This compound (CAS: 134578-93-1). This reagent presents a specific purification challenge: it is a high-boiling (


), moderately polar lactam with an alkylating tail. Standard evaporation is ineffective, and its amphiphilic nature often leads to poor resolution in standard aqueous workups.

This guide prioritizes chemoselective scavenging as the industry "Gold Standard" for drug development workflows, followed by optimized chromatographic and extraction techniques.

Part 1: Decision Matrix (Method Selection)

Before proceeding, select the workflow that matches your scale and purity requirements.

purification_decision Start Start: Excess this compound Scale What is your reaction scale? Start->Scale Small < 5 grams (Discovery/MedChem) Scale->Small Large > 10 grams (Process/Scale-up) Scale->Large Scavenger Rec: Solid-Supported Scavenging (High Purity, Fast) Small->Scavenger Best Practice Cost Is cost the primary constraint? Large->Cost No No Cost->No High Value Product Yes Yes Cost->Yes Chroma Rec: Flash Chromatography (Standard) LLE Rec: Optimized Aqueous Workup (Low Cost, Lower Purity) Chroma->LLE If Chroma Fails No->Scavenger Yes->Chroma Mod. Cost

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and resource constraints.

Part 2: The "Gold Standard" – Solid-Supported Scavenging

Why this works: The impurity is an electrophile (alkyl bromide). By adding a polymer-supported nucleophile (Thiol or Amine), you covalently tether the impurity to a solid bead. Simple filtration removes the bead and the impurity, leaving your product in solution.[1]

Recommended Scavengers:

  • Silica-Supported Thiol (Si-Thiol): Best for alkyl halides. High reactivity, low odor compared to free thiols.

  • Polymer-Supported Amine (e.g., Trisamine): Good alternative, but requires longer reaction times for alkyl bromides compared to acid chlorides.

Protocol A: Thiol Scavenging Workflow
ParameterSpecification
Stoichiometry 2.0 - 4.0 equivalents relative to the excess bromide.
Solvent DCM, THF, DMF, or MeOH (Swelling is crucial for polystyrene resins; less so for silica).
Temperature Room Temperature (RT) to

.
Time 1 to 4 hours.[2][3]

Step-by-Step:

  • Calculate Excess: Estimate the amount of unreacted bromide (e.g., if you used 1.5 eq. and reaction went to completion, you have 0.5 eq. excess).

  • Add Scavenger: Add Si-Thiol (or equivalent) to the crude reaction mixture.

  • Add Base: Add a soluble base (e.g., DIEA or Et

    
    N) to activate the thiol (1.0 eq relative to the scavenger). Note: Some resins come pre-neutralized.
    
  • Agitate: Stir or shake gently. Do not use a magnetic stir bar with fragile polymer beads (they grind into fine dust that clogs filters). Use an orbital shaker or overhead stirrer.

  • Monitor: Check TLC. The spot for this compound (

    
     in EtOAc) should disappear.
    
  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Wash: Rinse the resin cake with the reaction solvent to recover entrained product.

scavenging_mechanism Impurity Impurity: Alkyl Bromide (Soluble) Complex Covalent Complex: Polymer-S-Alkyl (Solid) Impurity->Complex + Base Nucleophilic Attack Resin Scavenger Resin: Polymer-SH (Solid) Resin->Complex Filtration Filtration Step Complex->Filtration Waste Solid Waste (Contains Impurity) Filtration->Waste Retentate Product Filtrate (Pure Product) Filtration->Product Eluent

Figure 2: Mechanism of action for chemoselective scavenging of alkyl bromides.

Part 3: Chromatographic Purification

If scavenging is unavailable, flash chromatography is the next best option. However, the lactam moiety makes the impurity polar, potentially causing it to "streak" or co-elute with polar products.

Visualizing the Impurity:

  • UV: Weak absorption (lactam carbonyl only). 210–215 nm is required.

  • Stain (Preferred): Iodine (

    
    ) Chamber  or KMnO
    
    
    
    . The alkyl chain and lactam oxidize/absorb readily.
  • Dragendorff’s Reagent: Specific for lactams/alkaloids (orange spot).

Elution Profile: In a standard Hexane/Ethyl Acetate system, the this compound usually elutes after non-polar starting materials but before highly polar amine products.

  • Typical

    
    : ~0.4 in 100% EtOAc.
    

Troubleshooting "Ghost Spots": Users often report a "ghost spot" that appears during column chromatography.

  • Cause: The alkyl bromide is susceptible to hydrolysis on acidic silica gel, converting it to the corresponding alcohol (1-(4-hydroxybutyl)pyrrolidin-2-one).

  • Fix: Add 1% Triethylamine (Et

    
    N) to your eluent to neutralize the silica.
    

Part 4: Aqueous Workup (Liquid-Liquid Extraction)

Warning: This method is the least effective due to the amphiphilic nature of the pyrrolidone ring. The impurity distributes between organic and aqueous phases.[4]

Optimization Strategy: Do not rely on a simple water wash. You must manipulate the partition coefficient (


).
  • The "Salting Out" Trick:

    • Wash the organic layer (DCM or EtOAc) with saturated Lithium Chloride (LiCl) or Brine (NaCl).

    • Why: The high ionic strength forces the organic impurity (the bromide) back into the organic layer, but it also forces water out. This doesn't remove the impurity; it only dries the organic layer.

    • Correction: To remove the impurity, you actually want it in the water. Because it is moderately lipophilic, this is hard.

    • Better Approach: If your product is an Amine , acidify the mixture to pH 2-3. Your product (protonated) goes to water. The neutral lactam impurity stays in the organic. Discard organic. Basify aqueous layer. Extract product.

  • Hydrolysis (Destructive Workup):

    • Only use if your product is stable to base.

    • Stir the crude mixture with aqueous NaOH at

      
       for 1 hour. This hydrolyzes the alkyl bromide to the alcohol, which is much more water-soluble and easier to wash away.
      

Part 5: Frequently Asked Questions (FAQ)

Q: Can I remove this impurity by high-vacuum distillation? A: Technically, yes, but practically, no. The boiling point is


 (est). Distilling this requires a Kugelrohr or wiped-film evaporator. Unless your product is very volatile, they will likely co-distill or decompose.

Q: I used a scavenger, but I still see a trace of bromide in the NMR. A: This is likely due to "pore diffusion" limits.

  • Swell the resin: Ensure you used a solvent that swells the polymer (DCM is best; Methanol is poor for polystyrene).

  • Increase Temperature: Warm the scavenging mixture to

    
     to improve kinetics.
    

Q: Is this reagent toxic? A: Yes. As an alkylating agent, it is a potential genotoxin (mutagen). It can alkylate DNA. All workups, especially silica gel handling (which can create dust), must be performed in a fume hood. Treat all waste as hazardous alkylating waste.

References

  • PubChem. (n.d.).[5] 1-(4-Bromobutyl)-2-piperidinone (Compound Summary). National Library of Medicine. Retrieved from [Link](Note: Structural analog used for property verification).

  • Biotage. (2018). Strategies for the Removal of Impurities using Isolute® Scavengers. Retrieved from [Link]

  • MacMillan, D. (2020). Evolution of Purification in Drug Discovery. Nature Chemistry. (General reference for scavenging vs.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling alkylating agents.

Sources

Purification methods for 1-(4-Bromobutyl)pyrrolidin-2-one: Distillation vs Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-552-BR Subject: Optimization of Purification Protocols: Distillation vs. Flash Chromatography Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purification Strategy

1-(4-Bromobutyl)pyrrolidin-2-one (CAS: 7661-32-7 analog/derivative) presents a classic process chemistry challenge: balancing the thermal sensitivity of the alkyl bromide moiety against the high boiling point of the lactam core.

  • The Impurity Profile:

    • 1,4-Dibromobutane (Excess Reagent): Non-polar, low boiling point.

    • 2-Pyrrolidinone (Unreacted): Polar, high boiling point.[1]

    • 1,4-Bis(2-oxopyrrolidin-1-yl)butane (Bis-alkylated byproduct): Highly polar, very high boiling point.

    • Elimination Products (Alkenes): Result of thermal degradation (HBr loss).

Part 1: Critical Decision Matrix

Before selecting a method, assess your scale and purity requirements.

DecisionMatrix Start Start: Select Purification Route ScaleCheck Scale > 20g? Start->ScaleCheck StabilityCheck Thermal Stability Check (TGA/DSC available?) ScaleCheck->StabilityCheck Yes Chromatography Route B: Flash Chromatography (High Purity, Low Risk) ScaleCheck->Chromatography No (<20g) Distillation Route A: Vacuum Distillation (High Throughput, High Risk) StabilityCheck->Distillation Stable <150°C Hybrid Route C: Hybrid Approach (Distill excess dibromide -> Column) StabilityCheck->Hybrid Unstable / Unknown

Figure 1: Decision logic for selecting the optimal purification pathway based on scale and thermal stability data.

Part 2: Vacuum Distillation (Route A)

Recommended for: Scale >20g, robust vacuum equipment available.

Technical Protocol

Distillation of this compound is not recommended at atmospheric pressure due to the risk of HBr elimination (dehydrohalogenation) above 140°C.

Equipment Requirements:

  • High Vacuum Pump (< 1.0 mmHg absolute pressure).

  • Short-path distillation head (vigreux columns increase hold-up and thermal exposure).

  • Oil bath with precise temperature control.

Process Parameters:

Fraction Component Approx. Vapor Temp (at 0.5 mmHg) Notes
Forescut 1,4-Dibromobutane 40–60°C Collect aggressively to remove excess alkylating agent.
Inter-cut Mixed / Transition 60–120°C Discard. Contains residual pyrrolidone.
Main Fraction Product 135–145°C Monitor head temp closely.

| Residue | Bis-alkylated byproduct | >180°C (Do not distill) | Remains in pot. Dark brown/black tar. |

Troubleshooting Guide (Q&A)

Q: Why is my distillate turning yellow or brown in the receiving flask? A: This indicates thermal decomposition. The alkyl bromide is eliminating HBr, which oxidizes and polymerizes.

  • Immediate Action: Lower the oil bath temperature. Check your vacuum gauge—if pressure is >1 mmHg, you are forcing the boiling point too high.

  • Prevention: Add a radical inhibitor (e.g., BHT) to the pot or ensure the pot temperature never exceeds 160°C.

Q: The boiling point is fluctuating wildly. A: This is likely due to "bumping" caused by the viscosity of the bis-alkylated impurity in the pot.

  • Solution: Use a magnetic stir bar with high torque. Ensure you are using a short-path condenser to minimize pressure drop between the pot and the receiver.

Part 3: Flash Chromatography (Route B)

Recommended for: Scale <20g, high purity requirements (>98%), or thermally sensitive batches.

Technical Protocol

The polarity difference between the starting dibromide (non-polar) and the lactam product (polar) makes silica gel chromatography highly effective.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

Gradient Strategy:

  • Equilibration: 100% Hexane.

  • Elution 1 (0–10% EtOAc): Elutes 1,4-Dibromobutane (Rf ~0.8 in 20% EtOAc).

  • Elution 2 (30–50% EtOAc): Elutes This compound (Rf ~0.3 in 50% EtOAc).

  • Wash (100% EtOAc to 10% MeOH): Elutes Bis-alkylated impurity and unreacted pyrrolidone.

Troubleshooting Guide (Q&A)

Q: My product is "tailing" (streaking) on the TLC plate and column. A: Lactams are Lewis bases and can interact with the acidic silanol groups on silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your mobile phase. This neutralizes the acidic sites and sharpens the peak shape.

Q: I see a spot on TLC that overlaps with my product. A: This is likely the elimination byproduct (alkene). It is less polar than the product but more polar than the dibromide.

  • Solution: Switch solvent systems. Try Dichloromethane (DCM) / Methanol (98:2). The selectivity of DCM often resolves the alkene/bromide separation better than Hexane/EtOAc.

Part 4: Analytical Verification

How to prove your purification worked:

  • H-NMR (CDCl3):

    • Look for the triplet at ~3.4 ppm (CH2-Br).

    • Look for the triplet at ~3.3 ppm (N-CH2).

    • Impurity Check: A triplet at ~3.4 ppm without the lactam ring signals indicates residual 1,4-dibromobutane.

  • TLC Visualization:

    • Stain: KMnO4 (oxidizes the lactam/alkene) or Iodine (general). UV activity is weak for this molecule (no aromatic rings), so UV detection alone is unreliable.

References

  • Synthesis & Properties of Pyrrolidones

    • Source: PubChem. "1-(4-Bromobutyl)-2-piperidinone (Analogous Structure Data)."[2] National Library of Medicine.

    • URL:[Link]

  • Thermal Stability of N-Alkyl Bromides

    • Source: Del Sesto, R. E., et al. "Limited thermal stability of imidazolium and pyrrolidinium ionic liquids."[3] Thermochimica Acta, 2009.

    • URL:[Link]

  • General Purification of Lactams

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Pyrrolidine Derivatives (Patent Context)

Sources

Technical Support Center: Optimizing Alkylations with 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 52730-67-9 | Molecular Formula: C₈H₁₄BrNO[1]

Introduction: The "Deceptive" Linker

Welcome to the Technical Support Center. You are likely here because your alkylation reaction using 1-(4-Bromobutyl)pyrrolidin-2-one is showing poor conversion, stalling, or disappearing during workup.

As a Senior Application Scientist, I often see researchers treat this reagent as a generic alkyl bromide. It is not. The presence of the pyrrolidone (lactam) ring introduces specific solubility behaviors and side-reaction pathways that standard alkyl halides do not exhibit. This guide synthesizes kinetic data and mechanistic insights to troubleshoot your specific failure mode.

Part 1: Pre-Reaction Diagnostics (Reagent Integrity)

Q: My reaction shows 0% conversion after 2 hours. Is the reagent "dead"?

A: It is highly probable.[1] The primary failure mode for this reagent is hydrolysis prior to use. The terminal bromide is susceptible to atmospheric moisture, converting the active electrophile into the unreactive alcohol.

The Diagnostic Protocol: Before adding your precious nucleophile, run a quick ¹H-NMR on the reagent in CDCl₃.

SignalChemical Shift (δ)Diagnosis
Active Reagent (–CH₂Br) ~3.40 ppm (triplet) Good to go.
Hydrolyzed (–CH₂OH) ~3.65 ppm (triplet) Reagent is dead. Purify or discard.[1]
Eliminated (–CH=CH₂) ~5.0 & 5.8 ppm (multiplets) Improper storage. Heat/Base exposure.[1]

Why this happens: The pyrrolidone ring increases the polarity of the molecule, making it hygroscopic. If the bottle was left uncapped or stored at room temperature for months, the "water layer" on the solid/oil surface drives the hydrolysis


.
Part 2: Kinetic Optimization (The "Stalled" Reaction)

Q: The reaction starts well but stalls at ~50% conversion. Adding more base doesn't help.[1] Why?

A: You are likely facing a kinetic trap or solvation issue .[1] The leaving group (Bromide) is moderately good, but as the reaction proceeds, the accumulation of bromide salts (KBr/NaBr) can inhibit the reaction if the solubility product is not managed, or if the nucleophile is heavily solvated.

The Fix: The Finkelstein Activation Do not just heat it higher (which risks elimination). Switch to an in situ Finkelstein condition.

  • Add Catalytic Iodide: Add 10-20 mol% Sodium Iodide (NaI) or Potassium Iodide (KI) to your reaction mixture.[1]

  • Mechanism: The Iodide displaces the Bromide to form the more reactive Alkyl Iodide intermediate (

    
    ).[2][3] The Nucleophile then attacks the Iodide species much faster.
    
  • Solvent Switch: If using DMF, ensure it is anhydrous.[1] If using Acetone/MEK (common for Finkelstein), ensure your nucleophile is soluble.[1]

Q: I am seeing a new spot on TLC just above my starting material, but it's not the product.

A: This is the Elimination Product (1-(but-3-en-1-yl)pyrrolidin-2-one).[1]

  • Cause: Your base is too strong or the temperature is too high.

  • The Fix:

    • Switch from strong bases (NaH, KOtBu) to milder bases (K₂CO₃ , Cs₂CO₃ ).[1]

    • Cesium Effect: Use Cesium Carbonate in MeCN or DMF.[1] The large Cesium cation (

      
      ) disrupts tight ion pairs, making your nucleophile more "naked" and reactive without increasing basicity to the point of causing elimination [1].
      
Part 3: Workup & Isolation (The "Invisible" Product)

Q: My LCMS shows 100% conversion, but I recovered <10% mass after aqueous workup. Where did it go?

A: You washed it down the drain. This is the most common error with pyrrolidone derivatives.

  • The Chemistry: The pyrrolidone ring is a lactam, which imparts significant water solubility to the molecule, especially if the alkyl chain is short (4 carbons is on the border). Standard EtOAc/Water extractions often partition the product into the aqueous phase.

The "Salting Out" Protocol:

  • Saturate the Aqueous Phase: Add NaCl until the water layer is fully saturated (brine). This increases the ionic strength, forcing the organic organic product out (Salting-out effect).

  • Solvent Switch: Do not use Diethyl Ether or Hexanes.[1] Use Dichloromethane (DCM) or Chloroform for extraction.[1] The chlorinated solvents are better at extracting polar lactams.

  • Rescue Mission: If you already did the workup, take your aqueous waste, saturate it with NaCl, and extract 3x with DCM/Isopropanol (9:1 ratio).[1]

Visual Troubleshooting Guides
Figure 1: Diagnostic Decision Tree

Use this flow to determine the root cause of low yields.

Troubleshooting Start Issue: Low Yield / Conversion CheckNMR Step 1: 1H-NMR of Reagent (Check ~3.40 ppm) Start->CheckNMR Hydrolyzed Triplet at 3.65 ppm? (Hydrolysis) CheckNMR->Hydrolyzed Yes Eliminated Multiplets 5.0-6.0 ppm? (Alkene formed) CheckNMR->Eliminated Yes Clean Clean Triplet at 3.40 ppm? (Reagent OK) CheckNMR->Clean Yes CheckCond Step 2: Check Reaction Conditions Clean->CheckCond Stall Stalls at 50%? CheckCond->Stall SideProd New impurity formed? CheckCond->SideProd LostProd Product lost in workup? CheckCond->LostProd Finkelstein Action: Add 10 mol% NaI Switch to Cs2CO3 Stall->Finkelstein MilderBase Action: Lower Temp Use weaker base (K2CO3) SideProd->MilderBase Extraction Action: Saturate Aqueous with NaCl Extract with DCM/IPA LostProd->Extraction

Caption: Diagnostic workflow for isolating failure modes in pyrrolidone alkylations.

Figure 2: Competing Reaction Pathways

Understanding the kinetic competition between Substitution (Desired) and Elimination (Undesired).

Pathways cluster_0 Main Reaction (SN2) cluster_1 Side Reaction (E2) cluster_2 Optimization Reagent 1-(4-Bromobutyl) pyrrolidin-2-one Product Desired Alkylated Product Reagent->Product Nucleophile (Slow) Alkene Elimination Product (Terminal Alkene) Reagent->Alkene Strong Base / Heat (k_elim > k_sub) Iodide Intermediate: Alkyl Iodide Reagent->Iodide + NaI (Cat.) (Finkelstein) Iodide->Product Nucleophile (Fast)

Caption: Kinetic pathways showing how catalytic Iodide bypasses the slow Bromide displacement.

Summary of Optimized Conditions
ParameterRecommendationRationale
Solvent DMF or Acetonitrile (MeCN) Polar aprotic solvents stabilize the transition state of

reactions.[1]
Base Cs₂CO₃ (Cesium Carbonate)"Cesium Effect" improves nucleophilicity without the high basicity of NaH [1].
Catalyst NaI or TBAI (10-20 mol%)Converts alkyl bromide to alkyl iodide in situ, accelerating the rate-determining step [2].[1]
Temperature 50°C - 70°C Sufficient energy to overcome activation barrier, but below the threshold for rapid E2 elimination.[1]
Concentration 0.1 M - 0.2 M High concentration favors bimolecular (

) substitution over unimolecular degradation.[1]
References
  • Effect of Cesium Salts in Organic Synthesis

    • Source: "Cesium carbonate: A powerful inorganic base in organic synthesis."[1] ChemistrySteps / Journal of Organic Chemistry Insights.

    • Context: Explains the "naked anion" effect where the large Cesium cation effectively dissociates from the nucleophile, increasing reactivity in reactions.
    • Link:[Link] (General SN2 Principles & Solvent/Base effects)

  • The Finkelstein Reaction & Catalysis

    • Source: "The Finkelstein Reaction: A Cornerstone of Modern Organic Synthesis." NbInno.
    • Context: Details the conversion of Alkyl Bromides to Iodides using NaI to enhance electrophilicity.
    • Link:[Link]

  • Pyrrolidine/Lactam Synthesis & Reactivity

    • Source: "Selective synthesis of pyrrolidin-2-ones... via cascade reactions."[1][4] Organic & Biomolecular Chemistry (RSC).[1]

    • Context: Discusses the stability and formation of pyrrolidin-2-one derivatives, relevant for understanding the ring stability during workup.
    • Link:[Link]

  • Physical Properties of 1-(4-Bromobutyl)

    • Source: PubChem Compound Summary for CID 536377.[1][5][6]

    • Context: Verification of molecular weight, solubility data, and hydrolysis risks.[1]

    • Link:[Link][1][6]

Sources

Technical Support Center: Stability & Handling of 1-(4-Bromobutyl)pyrrolidin-2-one

[1]

Product Code: BBP-2-ONE (Example) CAS: 69909-29-3 Molecular Formula: C₈H₁₄BrNO[1]

Welcome to the Technical Support Hub

As Senior Application Scientists, we understand that 1-(4-Bromobutyl)pyrrolidin-2-one is a critical "linker" intermediate—often used to attach the pharmacophore levetiracetam or other pyrrolidone derivatives to lipophilic chains or other scaffolds.[1]

Its dual functionality (a stable lactam ring vs. a reactive alkyl bromide tail) creates a specific stability paradox: the ring is robust, but the alkyl bromide is kinetically unstable.[1] This guide synthesizes thermodynamic principles with practical handling to ensure your material remains reactor-ready.[1]

Part 1: The Thermodynamics of Storage

Optimal Temperature Ranges

Unlike simple solvents, this compound is an alkylating agent .[1] The carbon-bromine (C-Br) bond is polarized and susceptible to heterolytic cleavage, driven by thermal energy.[1]

Temperature ZoneStatusTechnical Impact
-20°C (Freezer) Recommended Long-term Storage (>3 months). Kinetic arrest of hydrolysis and elimination reactions.[1]
2°C to 8°C (Fridge) Acceptable Active Use (1-3 months). Standard stability.[1] Minor degradation (<0.5%) may occur if moisture is present.[1]
20°C to 25°C (Room Temp) Short-term Only Transient (<48 hours). acceptable during weighing/dispensing.[1] Prolonged exposure accelerates HBr elimination.[1]
>30°C Critical Risk Rapid yellowing (oxidation/elimination) and hydrolysis if ambient humidity is >40%.[1]
The Moisture Factor (Critical)

Temperature is secondary to humidity .[1] The pyrrolidone ring is hygroscopic.[1]

  • Mechanism: The lactam nitrogen lone pair accepts hydrogen bonds from atmospheric water.[1]

  • The Cascade: Absorbed water acts as a nucleophile, displacing the bromine (Hydrolysis).[1]

  • Result: Formation of the alcohol impurity 1-(4-hydroxybutyl)pyrrolidin-2-one and release of HBr gas, which autocatalytically degrades the material.[1]

Decision Tree: Storage Logic

Use the following logic flow to determine the correct storage protocol for your specific batch size and usage frequency.

StorageLogicStartReceived ShipmentUsageImmediate Use?Start->UsageLongTermStore at -20°C(Argon Overlay)Usage->LongTermNo (>1 week)FridgeStore at 2-8°C(Desiccated)Usage->FridgeYes (<1 week)AliquotAliquot under N2/ArLongTerm->AliquotAvoid Freeze/Thaw

Figure 1: Decision matrix for storage conditions based on usage timeline to minimize thermal cycling.

Part 2: Troubleshooting Instability

If your material behaves unexpectedly, use this diagnostic table. The most common failure mode is Hydrolytic Dehalogenation .[1]

Diagnostic Guide
SymptomProbable CauseMechanismCorrective Action
Material turns Yellow/Brown HBr EliminationThermal stress causes loss of HBr, forming the alkene (vinyl) impurity.[1] Br₂ oxidation follows.Purification: Pass through a small pad of basic alumina to neutralize acid and remove color.[1] Store cold.
Precipitate in Oil Hydrolysis (Oligomerization)Moisture ingress hydrolyzed the Br to OH.[1] Hydrogen bonding between OH and Lactam C=O causes aggregation.[1]Check Purity: Run TLC (MeOH/DCM).[1] If OH-impurity >5%, repurify via column chromatography.[1]
Fuming upon opening Acid BuildupHydrolysis releases HBr gas, which accumulates in the headspace.[1]Safety Hazard: Vent in fume hood. Wash dissolved material with cold NaHCO₃(aq) immediately.[1]
Low Yield in Substitution CompetitionThe "reactive" Br was already displaced by water or eliminated before your nucleophile arrived.[1]Prevention: Dry solvents (THF/DMF) over molecular sieves (3Å) before reaction.
Degradation Pathway Visualization

Understanding how the molecule breaks down helps you prevent it.[1]

DegradationTargetThis compound(Target Molecule)HeatHeat (>30°C)Target->HeatWaterMoisture (H2O)Target->WaterAlkeneImpurity A:N-(But-3-enyl)pyrrolidin-2-one(Elimination Product)Heat->Alkene- HBrAlcoholImpurity B:1-(4-Hydroxybutyl)pyrrolidin-2-one(Hydrolysis Product)Water->AlcoholSN2 DisplacementHBrHBr (Acid)Water->HBr

Figure 2: Primary degradation pathways.[1] Heat drives elimination (alkene); moisture drives substitution (alcohol).[1]

Part 3: Experimental Protocols

Protocol A: Purity Rescue (Acid Removal)

If your batch has yellowed or smells acrid (HBr), use this "Rescue Wash" before using it in sensitive couplings.[1]

  • Dissolve: Dilute the crude material in Ethyl Acetate (EtOAc) [10 mL per gram of compound].

  • Wash: Wash cold (0°C) with:

    • 1x Saturated NaHCO₃ (removes HBr).[1]

    • 1x Brine.

  • Dry: Dry organic layer over MgSO₄ (Magnesium Sulfate).[1] Do not use Calcium Chloride as it complexes with lactams.[1]

  • Concentrate: Rotary evaporate at <40°C bath temperature.

Protocol B: Rapid QC Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1]

  • Visualization:

    • UV (254nm): Weak absorption (lactam only).[1]

    • Stain (Iodine or KMnO4): Recommended.[1] The alkyl bromide stains differently than the hydrolyzed alcohol.[1]

    • Rf Values (Approx):

      • Target Bromide: ~0.6[1]

      • Alcohol Impurity: ~0.2 (more polar)[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store this compound in a standard solvent like DMF? A: No. While soluble, DMF often contains trace amines (dimethylamine) which will react with the alkyl bromide over time (quaternization).[1] If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene at -20°C.[1]

Q: Is the compound light sensitive? A: Yes, moderately. Alkyl bromides can undergo photolytic radical cleavage.[1] Always store in amber glass vials or wrap clear vials in aluminum foil.

Q: I see a "melting point" listed as 25°C, but mine is liquid. Is it bad? A: Not necessarily. This compound is a "low-melting solid."[1] Supercooling is common.[1] If the purity (by TLC/NMR) is good, the liquid state is acceptable.[1] However, if it is a liquid and yellow, check for degradation.[1]

Q: Can I use this for GMP synthesis? A: Only if you control the Alkyl Halide Genotoxicity risk.[1] Alkylating agents are potential PGIs (Potentially Genotoxic Impurities).[1] You must demonstrate purge of unreacted bromide in the final drug substance.[1]

References

  • PubChem. (2025).[1][2] 1-(4-Bromobutyl)-2-piperidinone Compound Summary. National Library of Medicine.[1] [Link](Note: Analogous delta-lactam data used for physical property baseline).[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley-Interscience.[1] (General reference for Alkyl Halide solvolysis kinetics).

Validation & Comparative

Technical Guide: Mass Spectrometry Identification of 1-(4-Bromobutyl)pyrrolidin-2-one Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromobutyl)pyrrolidin-2-one is a critical alkylating intermediate often associated with the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Levetiracetam, Brivaracetam). Due to the presence of a primary alkyl bromide moiety, it acts as a potent electrophile, classifying it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide compares analytical strategies for identifying this impurity and its biological adducts. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural confirmation of synthesized standards, it lacks the sensitivity required for trace-level PGI analysis (ppm/ppb range). Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior methodology. This document details the comparative performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) and provides a validated workflow for Glutathione (GSH) trapping to confirm genotoxic potential.

Part 1: The Chemistry of Alkylation

To develop an effective MS method, one must understand the reaction mechanism. The bromine atom on the butyl chain acts as a good leaving group, allowing nucleophilic attack by DNA bases or scavenger peptides like Glutathione (GSH).

Diagram 1: Reaction Mechanism & Adduct Formation

Figure 1: The SN2 reaction pathway of this compound with Glutathione.

ReactionMechanism Impurity 1-(4-Bromobutyl) pyrrolidin-2-one (Electrophile) TS Transition State [S...C...Br] Impurity->TS + GSH GSH Glutathione (GSH) (Nucleophile) GSH->TS Adduct GSH-Pyrrolidone Adduct (Stable Thioether) TS->Adduct Alkylation Leaving Br- (Leaving Group) TS->Leaving

Part 2: Comparative Analysis of Analytical Methods

For the detection of this compound and its adducts, researchers must choose between sensitivity (quantitation) and structural confidence (identification).

Table 1: Performance Matrix (MS vs. Alternatives)
FeatureTriple Quadrupole MS (QqQ) High-Resolution MS (Q-TOF/Orbitrap) NMR Spectroscopy
Primary Application Routine Quantitation (Targeted)Identification & Screening (Untargeted)Structural Elucidation
Sensitivity (LOD) Excellent (< 1 ng/mL)Very Good (~5-10 ng/mL)Poor (> 100 µg/mL)
Specificity High (SRM Transitions)Superior (Accurate Mass < 5ppm)Superior (Connectivity)
Adduct Detection Requires predicted transitionsBest (Detects unexpected masses)Not feasible at trace levels
Throughput HighMediumLow
Cost per Sample LowMediumHigh
Expert Insight: Why HRMS Wins for Adducts

While QqQ is ideal for quantifying the free impurity (using the specific Br isotope pattern), HRMS is required for adduct identification .

  • Reasoning: When the impurity binds to GSH, the bromine is lost. The characteristic 1:1 isotopic ratio (

    
    ) disappears. Without this isotopic signature, a low-resolution QqQ method may generate false positives from matrix interferences. HRMS confirms the adduct by exact mass (e.g., mass error < 5 ppm) and characteristic GSH fragment ions.
    

Part 3: Experimental Protocol (GSH Trapping)

This protocol describes the in situ generation of the adduct to validate MS detection parameters. This is a self-validating system: if the Br-isotope pattern of the precursor disappears and the GSH-adduct mass appears, the method is working.

Materials
  • Test Article: this compound (10 µM).

  • Trapping Agent: Reduced L-Glutathione (GSH) (1 mM, 100-fold excess).

  • Buffer: Phosphate buffer (100 mM, pH 7.4).

  • Instrument: UHPLC coupled to Q-Exactive (Orbitrap) or equivalent Q-TOF.

Workflow Steps
  • Incubation: Mix Test Article and GSH in phosphate buffer. Incubate at 37°C for 1–4 hours.

  • Quenching: Stop reaction with equal volume of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Centrifugation: Spin at 10,000 x g for 10 min to remove precipitated proteins/salts.

  • Analysis: Inject 5 µL of supernatant onto a C18 UHPLC column.

MS Acquisition Parameters (HRMS)
  • Ionization: ESI Positive Mode.

  • Scan Range: m/z 100–1000.

  • Resolution: 70,000 (at m/z 200).

  • Fragmentation: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM).

Part 4: Data Interpretation & Fragmentation Logic[1]

Correctly interpreting the MS/MS spectrum is critical. You are looking for specific diagnostic ions that confirm the hybrid structure (Pyrrolidone + Linker + GSH).

Precursor Ion Prediction
  • Precursor (Free Impurity): C

    
    H
    
    
    
    BrNO
    • Monoisotopic Mass (

      
      ): ~219.02 Da
      
    • Key Feature: Distinct 1:1 doublet at m/z 220 and 222 ([M+H]+).

  • Adduct (GSH-Conjugate): C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    • Calculation: [GSH (307.32) + Impurity (220.1) - HBr (80.9)]

    • Theoretical [M+H]+: 447.1908

    • Key Feature: No Bromine isotope pattern. Single peak.

Diagnostic Fragment Ions (MS/MS)

Upon Collision Induced Dissociation (CID), the adduct will cleave at the weakest bonds (C-S or amide bonds).

  • m/z 308.0916: Protonated Glutathione fragment (Characteristic of all GSH adducts).

  • Neutral Loss of 129 Da: Loss of pyroglutamic acid moiety from the GSH backbone.[1]

  • m/z 86.0600: Pyrrolidone ring fragment (C

    
    H
    
    
    
    NO
    
    
    ). This confirms the "head" of your impurity is intact.
Diagram 2: Analytical Decision Tree

Figure 2: Logical workflow for selecting the correct MS mode based on stage of development.

MSWorkflow Start Sample: Levetiracetam API Suspected Impurity Decision Goal? Start->Decision Quant Routine QC/Release (Quantitation) Decision->Quant Known Impurity Ident R&D / Tox Assessment (Identification) Decision->Ident Unknown / Adducts QqQ Triple Quad (QqQ) Mode: SRM Quant->QqQ HRMS Orbitrap / Q-TOF Mode: Full Scan + ddMS2 Ident->HRMS Result1 Monitor Transitions: 220 -> 86 (Quant) 222 -> 86 (Confirm) QqQ->Result1 Result2 Search for: Exact Mass 447.1908 NL 129 Da HRMS->Result2

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2]Link

  • European Medicines Agency (EMA). (2014).[3] ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[2][3][4]Link

  • Thermo Fisher Scientific. (2020). Detection and identification of isotope-labeled glutathione-trapped reactive drug metabolites.Link

  • Sygnature Discovery. (2019). Investigating Methods of Detection of Glutathione Adducts.Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[5][6]Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1-(4-Bromobutyl)pyrrolidin-2-one Derivatives via ¹H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, 1-(4-Bromobutyl)pyrrolidin-2-one serves as a versatile intermediate for introducing a pyrrolidinone moiety linked by a flexible butyl chain. Its utility in constructing more complex molecules, from novel ligands to potential therapeutic agents, is significant. However, the synthesis of this key building block is not without its subtleties. The ambident nucleophilic character of the 2-pyrrolidinone anion presents a classic synthetic challenge: the potential for competitive O-alkylation alongside the desired N-alkylation.[1]

This guide provides a comprehensive framework for researchers and drug development professionals to unambiguously validate the structure of this compound. We will leverage the power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as our primary analytical tool, delving into the nuances of spectral interpretation. This guide moves beyond a simple recitation of data to explain the causality behind the observed spectral features. Furthermore, we will establish a self-validating analytical system by comparing the target molecule's spectral signature against potential isomers and byproducts, and underscore the importance of a multi-technique approach—incorporating ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—for irrefutable structural confirmation.

The Synthetic Pathway: Favoring N-Alkylation

The synthesis of this compound is typically achieved via the N-alkylation of 2-pyrrolidinone with an excess of 1,4-dibromobutane. The choice of reaction conditions is paramount to steer the reaction towards the desired N-alkylated product and minimize the formation of the O-alkylated isomer, 2-(4-bromobutoxy)-1-pyrroline.

Expertise in Practice: The regioselectivity of this alkylation is highly dependent on the reaction conditions.[1] Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial. NaH deprotonates the pyrrolidinone to form the sodium salt. In a polar aprotic solvent, the "harder" nitrogen anion is more readily available for nucleophilic attack on the alkyl halide, favoring the thermodynamically more stable N-alkylated product.

Experimental Protocol: Synthesis of this compound
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe and cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Slowly add a solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Add 1,4-dibromobutane (3.0 equivalents) dropwise to the reaction mixture. The use of a significant excess of the dihalide minimizes the formation of the bis-substituted byproduct.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

cluster_0 Synthesis Workflow Start 2-Pyrrolidinone + Sodium Hydride (NaH) in anhydrous THF Deprotonation Formation of Sodium Pyrrolidinide (0°C to RT) Start->Deprotonation Deprotonation Alkylation Add 1,4-Dibromobutane (Reflux) Deprotonation->Alkylation Nucleophilic Attack Quench Quench with aq. NH4Cl Alkylation->Quench Reaction Complete Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product mol

Caption: Proton environments in this compound.

1. Pyrrolidinone Ring Protons:

  • H_c (α to C=O): These two protons are adjacent to the electron-withdrawing carbonyl group. They are expected to appear as a triplet around 2.3-2.5 ppm . [2][3]The signal is split into a triplet by the two neighboring H_b protons (n+1 = 2+1 = 3).

  • H_b (β to C=O): These two protons are in a standard alkyl environment within the ring. They will appear as a multiplet (specifically, a quintet) around 1.9-2.1 ppm . This signal is split by both the two H_c protons and the two H_a protons.

  • H_a (α to Nitrogen): These two protons are adjacent to the nitrogen atom of the amide. This deshielding environment shifts their signal downfield to a triplet around 3.2-3.4 ppm . [4]The signal is a triplet due to coupling with the two neighboring H_b protons.

2. Butyl Chain Protons:

  • H_d (N-CH₂): Attached directly to the ring nitrogen, these two protons are deshielded and appear as a triplet around 3.3-3.5 ppm . They couple with the adjacent H_e protons.

  • H_e (-CH₂-): This set of two protons is flanked by two other methylene groups (H_d and H_f). The signal will be a multiplet (quintet) around 1.6-1.8 ppm .

  • H_f (Br-CH₂): Attached to the highly electronegative bromine atom, these two protons are the most deshielded in the alkyl chain region, appearing as a triplet around 3.4-3.6 ppm . [5]They are split by the neighboring H_e protons.

Data Summary Table: Expected ¹H NMR Signals
LabelAssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H_aRing -CH₂-N3.2 - 3.42HTriplet (t)~7
H_bRing -CH₂-1.9 - 2.12HMultiplet (m)~7
H_cRing -CH₂-C=O2.3 - 2.52HTriplet (t)~7
H_dChain -CH₂-N3.3 - 3.52HTriplet (t)~7
H_eChain -CH₂-CH₂Br1.6 - 1.82HMultiplet (m)~7
H_fChain -CH₂-Br3.4 - 3.62HTriplet (t)~7

Comparative Analysis: A Self-Validating System

True analytical rigor comes from not only confirming the presence of the desired structure but also confirming the absence of plausible alternatives.

Distinguishing the N- vs. O-Alkylated Isomer

The most critical comparison is against the O-alkylated isomer, 2-(4-bromobutoxy)-1-pyrroline. Its ¹H NMR spectrum would be dramatically different.

Key Spectral Differences:

  • Vinylic Proton: The O-alkylated isomer contains a C=C double bond within the ring, which would produce a characteristic vinylic proton signal in the downfield region of 4.5-6.5 ppm , a region completely empty in the spectrum of the desired N-alkylated product. [6]2. Oxygen-Linked Methylene Group: The butyl chain's methylene group attached to the oxygen (-O-CH₂) would be significantly deshielded, appearing further downfield (typically 3.5-4.5 ppm ) compared to the nitrogen-linked methylene groups of the N-alkylated product. [7]

Comparative ¹H NMR Data: N- vs. O-Isomer
FeatureThis compound (N-Alkylated)2-(4-Bromobutoxy)-1-pyrroline (O-Alkylated)
Ring Protons Three sets of alkyl signals (~2.0-3.4 ppm)Vinylic proton (~4.5-6.5 ppm), other alkyl signals
Chain -X-CH₂- N-CH₂ signal (~3.3-3.5 ppm)O-CH₂ signal (~3.5-4.5 ppm)
Chain -CH₂-Br ~3.4-3.6 ppm~3.4-3.6 ppm

Strengthening the Case: A Multi-Technique Approach

While ¹H NMR is a powerful primary tool, combining it with other spectroscopic techniques provides an unassailable confirmation of structure, adhering to the highest standards of scientific integrity.

¹³C NMR Spectroscopy

This technique validates the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Key Diagnostic Signals:

  • Carbonyl Carbon (C=O): A highly characteristic signal in the downfield region, typically around 175 ppm . [8]Its presence is definitive proof of the lactam ring's integrity.

  • Brominated Carbon (C-Br): The carbon directly attached to bromine will appear around 30-40 ppm . [9]* Nitrogen-Attached Carbons (C-N): The two carbons bonded to the nitrogen (one in the ring, one in the chain) will appear in the 40-50 ppm range.

  • Distinguishing Isomers: ¹³C NMR is exceptionally clear in distinguishing N- vs. O-alkylation. The carbon attached to oxygen in the O-alkylated isomer would be found much further downfield (typically 60-70 ppm) than the carbons attached to nitrogen. [1]

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

Key Validation Points:

  • Molecular Ion Peak (M+): The technique should show a molecular ion peak corresponding to the mass of C₈H₁₄BrNO.

  • Isotopic Pattern: The most compelling evidence from MS is the isotopic signature of bromine. Naturally occurring bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br (M+) and one for the molecule containing ⁸¹Br (M+2). [10]This pattern is an unambiguous indicator of a monobrominated compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

Key Diagnostic Peaks:

  • Amide Carbonyl (C=O) Stretch: A strong, sharp absorption band around 1680-1690 cm⁻¹ confirms the presence of the five-membered lactam (tertiary amide) ring. [11][12]* Absence of N-H Stretch: The absence of a broad absorption band in the 3200-3400 cm⁻¹ region confirms that the pyrrolidinone nitrogen has been successfully substituted.

Comprehensive Validation Workflow

cluster_1 Structural Validation Workflow Sample Purified Product H_NMR ¹H NMR Analysis Sample->H_NMR C_NMR ¹³C NMR Analysis H_NMR->C_NMR Confirm Carbon Backbone MS Mass Spectrometry C_NMR->MS Confirm Molecular Weight FTIR FTIR Analysis MS->FTIR Confirm Functional Groups Validation Structure Confirmed FTIR->Validation All Data Consistent

Caption: A multi-technique workflow for robust structural validation.

Conclusion

The structural validation of this compound is a clear demonstration of modern analytical chemistry principles. While ¹H NMR serves as the primary and most information-rich technique for elucidating the proton framework and confirming regiochemistry, its power is magnified when used as part of a cohesive, multi-technique strategy. By systematically analyzing the chemical shifts, integrations, and coupling patterns, one can confidently assign the structure. This confidence is solidified by comparing the experimental data against plausible isomers like the O-alkylated byproduct, a critical step in a self-validating protocol. Finally, corroborating the ¹H NMR data with ¹³C NMR for the carbon backbone, Mass Spectrometry for molecular weight and elemental composition (specifically the bromine isotope pattern), and FTIR for functional group confirmation, provides an unassailable body of evidence. This rigorous, multi-faceted approach ensures the high fidelity of synthetic intermediates, a cornerstone of successful research and development in the chemical sciences.

References

  • Bojarska, J., et al. (2020). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (n.d.). FTIR study of five complex ?-lactam molecules | Request PDF. Available at: [Link]

  • Kim, Y., & Hochstrasser, R. M. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The journal of physical chemistry. B. Available at: [Link]

  • Al-Alawi, A., et al. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • University of Illinois. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • University of Bath. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). Physical properties and FTIR spectral data of γ-lactams 4(a-h). Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Novikov, A. S. (2022). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]

  • Betti, N. A., et al. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science. Available at: [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Scilit. (n.d.). N‐Alkyl‐2‐pyrrolidones as Derivatives for the Structure Elucidation of Long‐chain Primary Alcohols by Mass Spectrometry. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shift ppm table. California State Polytechnic University, Pomona. Available at: [Link]

  • Gherghel, D., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Nguyen, T. L. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Kamal, A., et al. (2018). An Update on the Synthesis of Pyrrolob[11][13]enzodiazepines. MDPI. Available at: [Link]

  • Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook. Available at: [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST WebBook. Available at: [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available at: [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Available at: [Link]

  • Google Patents. (n.d.). CN107400075A - A kind of preparation method of pregabalin intermediate.
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]

  • Beilstein Journals. (n.d.). (R)-2-cyclopropyl-8-(2-methylpyrrolidin-1-yl)-2,3,4,5-tetrahydrobenzo[b]o[4][11][13]xathiazocine 1,1-dioxide. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Available at: [Link]

Sources

Elemental analysis standards for 1-(4-Bromobutyl)pyrrolidin-2-one compounds

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards & Purity Validation for 1-(4-Bromobutyl)pyrrolidin-2-one: A Comparative Technical Guide

Executive Summary

This compound (CAS: 7661-32-7) is a critical alkylating intermediate in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Levetiracetam, Brivaracetam). Its purity is paramount, as alkyl halide impurities can be genotoxic. While Classical Elemental Analysis (CHN/Halogen) remains the regulatory "gold standard" for confirming elemental composition, it faces significant challenges with brominated aliphatic chains due to volatility and interference.

This guide objectively compares the Classical Elemental Analysis (EA) workflow against the modern orthogonal alternative, Quantitative NMR (qNMR) . We establish the necessary calibration standards for accurate EA of this brominated compound and demonstrate why a dual-method approach is now the industry best practice.

Part 1: The Analyte & The Analytical Challenge

The theoretical elemental composition of this compound (


, MW: 220.11  g/mol ) is the baseline for all validation.
ElementTheoretical Mass %Common Interference/Challenge
Carbon 43.65% Incomplete combustion of the pyrrolidone ring.
Hydrogen 6.41% Hygroscopicity of the pyrrolidone moiety (water uptake).
Nitrogen 6.36% Formation of nitrogen oxides; requires efficient reduction.
Bromine 36.31% High Mass % : Can corrode detectors; requires specific calibration standards.
Oxygen 7.27% Calculated by difference (accumulates errors from other elements).

The Problem: Standard combustion protocols often fail for high-bromine aliphatic compounds because Br


 gas can act as an oxidizing agent or interfere with N

detection if not properly scrubbed. Furthermore, EA cannot distinguish between the target product and its isomers (e.g., branched alkyl impurities).

Part 2: Classical Elemental Analysis (The Standard)

To achieve accurate EA results for this compound, one cannot use a generic "run-and-done" approach. The instrument must be calibrated with a standard that mimics the analyte's halogen content.

Calibration Standards

Do not use simple Acetanilide for the bromine channel. You must use a certified reference material (CRM) containing bromine to establish the response factor.

  • Primary Standard:

    
    -Bromobenzoic Acid  (C
    
    
    
    H
    
    
    BrO
    
    
    ) or
    
    
    -Bromoacetanilide
    .
    • Why: These are stable, non-hygroscopic, and have a Br content (~39% and ~37% respectively) very close to our analyte (36.3%), ensuring the detector is calibrated in the correct linear range.

  • Check Standard: This compound (High Purity Reference) .

    • Protocol: If a high-purity (>99.5%) batch is available, it should be characterized by qNMR first and then used as a daily check standard for the EA instrument.

Optimized Experimental Protocol (Dynamic Flash Combustion)

Equipment: CHNS/O Analyzer (e.g., Elementar vario EL cube or Thermo FlashSmart).

  • Combustion Tube Packing:

    • Standard packing (Copper/Tungsten) is insufficient.

    • Requirement: Insert a Silver Wool plug or Silver Tungstate zone at the exit of the combustion tube (maintained at ~850°C).

    • Mechanism:[1][2][3][4]

      
      . Silver chemically traps the Bromine/Halogens, preventing them from entering the detector and interfering with the Nitrogen signal.
      
    • Note: For Total Bromine analysis, a separate combustion cycle without the silver trap (using titration or ion chromatography detection) is required.

  • Sample Preparation:

    • Weigh 2.0–3.0 mg of sample into a Tin capsule.

    • Critical Step: Add 5–10 mg of Vanadium Pentoxide (V

      
      O
      
      
      
      )
      as a combustion aid. This ensures complete oxidative decomposition of the refractory pyrrolidone ring.
  • Acceptance Criteria:

    • 
       absolute difference from theoretical values for C, H, and N.
      

Part 3: The Modern Alternative – Quantitative NMR (qNMR)[4][5]

While EA confirms composition, qNMR confirms purity and identity simultaneously. It is the superior method for establishing the "Standard" value of the material itself.

Why qNMR?
  • Absolute Quantification: Does not require a reference standard of the analyte itself (which may be unavailable or impure).

  • Specificity: Distinguishes between this compound and potential hydrolysis degradation products (e.g., 4-bromobutanol or pyrrolidin-2-one) which might mimic the CHN ratio.

qNMR Protocol
  • Solvent: CDCl

    
     (Chloroform-d) or DMSO-d
    
    
    
    .
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Requirement: High purity (>99.9% TraceCERT), non-volatile, distinct signals from the analyte.

  • Workflow:

    • Weigh ~20 mg of Analyte (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial (precision
      
      
      mg).
    • Dissolve completely in 0.7 mL solvent.

    • Acquire

      
      H NMR with relaxation delay (
      
      
      
      )
      
      
      seconds (to ensure full relaxation of protons).
    • Calculation:

      
      
      (Where 
      
      
      
      =Integral,
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Purity)[5][6][7]

Part 4: Comparative Performance Analysis

The following table contrasts the performance of using Classical EA versus qNMR for validating this compound.

FeatureClassical Elemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV
Primary Output Elemental Ratio (Composition)Absolute Purity (Weight %)Relative Purity (Area %)
Specificity Low. Cannot distinguish isomers or homologous impurities.High. Resolves structural impurities.Medium. Depends on column separation.
Bromine Handling Difficult. Requires Ag traps/scrubbers.None. Br is silent; indirect detection via proton shifts.N/A. Detected by polarity/UV absorption.
Sample Destructive? YesNoNo
Precision (RSD) 0.1% – 0.3%< 1.0% (typically 0.5%)0.5% – 2.0%
Standard Req. Requires Calibration Standard (e.g., Acetanilide).Requires Internal Standard (e.g., Maleic Acid).Requires Reference Standard of Analyte.
Cost/Run LowHigh (Instrument time + Deuterated solvent)Medium

Part 5: Visualization of Analytical Workflows

Figure 1: Analytical Decision Matrix for Halogenated Intermediates

This diagram illustrates the logical flow for validating the purity of the brominated intermediate, highlighting where EA and qNMR intersect.

AnalyticalWorkflow Start Crude 1-(4-Bromobutyl) pyrrolidin-2-one Purification Purification (Distillation/Chromatography) Start->Purification Decision Initial Purity Check Purification->Decision EA_Path Classical EA (CHN) Decision->EA_Path Confirm Composition qNMR_Path qNMR (1H) Decision->qNMR_Path Confirm Purity EA_Process Combustion w/ V2O5 + Silver Wool Trap EA_Path->EA_Process qNMR_Process Internal Std: Maleic Acid Solvent: CDCl3 qNMR_Path->qNMR_Process Result_EA Result: %C, %H, %N (Acceptance: +/- 0.4%) EA_Process->Result_EA Result_qNMR Result: Absolute Wt % (Acceptance: >98.0%) qNMR_Process->Result_qNMR Final_Decision Release as Synthesis Standard Result_EA->Final_Decision Pass Reject Reject / Reprocess Result_EA->Reject Fail (>0.4% Dev) Result_qNMR->Final_Decision Pass Result_qNMR->Reject Fail (<98%)

Caption: Figure 1. Dual-stream validation workflow. EA confirms the elemental formula (handling Br interference), while qNMR quantifies absolute purity, ensuring no non-chromophoric impurities are missed.

References

  • Microanalysis of Bromine-Containing Compounds : Royal Society of Chemistry. "The influence of bromine compounds on combustion processes." (Accessed via Royal Society Publishing). Link

  • qNMR Methodology : Governors State University. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." (2014). Link

  • Synthesis & Impurities : National Institutes of Health (PMC). "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." Link

  • Validation Standards : Emery Pharma. "A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity." (2024).[7] Link

  • Compound Data : Thermo Scientific Chemicals. "1-(4-Bromophenyl)pyrrolidin-2-one Product Specifications." Link

Sources

Safety Operating Guide

1-(4-Bromobutyl)pyrrolidin-2-one Proper Disposal Procedures

[1]

CAS Number: 134578-93-1 Formula: C₈H₁₄BrNO Synonyms: 1-(4-Bromobutyl)-2-pyrrolidinone; N-(4-Bromobutyl)pyrrolidin-2-one[1]

Part 1: Core Directive & Hazard Analysis[1]

Effective disposal of 1-(4-Bromobutyl)pyrrolidin-2-one requires understanding its dual nature: it is both a halogenated organic solvent and a potential alkylating agent .[1] Unlike simple solvents, this compound possesses a reactive alkyl bromide tail capable of modifying biological macromolecules (DNA/proteins). Therefore, disposal protocols must prioritize containment and thermal destruction (incineration) over chemical neutralization, which can generate unpredictable toxic byproducts.

Hazard Identification Summary
Hazard ClassGHS CategoryCritical Safety Implication
Acute Toxicity Oral/Dermal (Cat 4)Harmful if swallowed or absorbed through skin.[1]
Skin/Eye Irritation Cat 2/2ADirect contact causes significant inflammation.
Reactivity Alkylating AgentReacts with nucleophiles (amines, thiols, DNA). Suspected Mutagen.
Combustibility Class IIIB (Est.)High flash point (>93°C) but will burn in a fire.
Environmental Aquatic ChronicToxic to aquatic life with long-lasting effects.[1]

Part 2: Waste Characterization & Segregation

Regulatory Classification (RCRA)

While this compound is not explicitly listed on the EPA P-list or U-list, it must be characterized by the generator based on its properties.[1]

  • Waste Code: D001 (if ignitable solvents are present in the mixture) or Non-Specific Halogenated Waste .

  • Destruction Method: High-temperature incineration with acid gas scrubbing (to capture HBr).[1]

Segregation Logic (The "Why")

Proper segregation is the first line of defense against lab accidents.

  • Do NOT mix with Strong Bases (OH⁻, alkoxides): Bases can trigger dehydrohalogenation, releasing hydrogen bromide (HBr) gas and forming vinyl pyrrolidones, which may polymerize exothermically.

  • Do NOT mix with Oxidizers (Peroxides, Nitric Acid): The pyrrolidone ring is susceptible to oxidation, potentially leading to rapid pressure buildup or explosion.

  • Do NOT mix with Nucleophiles (Azides, Cyanides): Risk of forming highly toxic organic azides or nitriles in the waste container.

Visual Decision Tree: Waste Segregation

The following logic flow ensures the compound enters the correct waste stream.

WasteSegregationStartWaste Generation:This compoundIsPureIs the waste pure chemicalor mixed with solvents?Start->IsPureCheckSolventIdentify Co-SolventIsPure->CheckSolventMixtureStreamASTREAM A:Halogenated Organic Waste(High BTU Incineration)IsPure->StreamAPure ChemicalHalogenatedSolvent is Halogenated?(DCM, Chloroform)CheckSolvent->HalogenatedAqueousIs it an Aqueous Mixture?Halogenated->AqueousNoHalogenated->StreamAYesStreamBSTREAM B:Non-Halogenated Organic Waste(Only if <1% Halogen content)Aqueous->StreamBNo (Flammable Solvents)StreamCSTREAM C:Aqueous Toxic Waste(Requires pH Adjustment)Aqueous->StreamCYesStreamB->StreamAIf Halogen > 1000ppm

Caption: Decision logic for segregating this compound waste streams to ensure regulatory compliance.

Part 3: Operational Disposal Procedures

Protocol A: Standard Liquid Waste Disposal

Scope: Routine disposal of reaction mixtures or expired reagents.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid metal cans due to potential corrosion from hydrolysis-derived HBr.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out full name (no abbreviations/formulas).

    • Constituents: List "this compound" and any solvents (e.g., "Dichloromethane 90%").[1]

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • Storage: Store in a secondary containment tray within a flammable storage cabinet or satellite accumulation area (SAA). Keep cap tightly closed to prevent moisture ingress (hydrolysis risk).

  • Disposal Handoff: Schedule pickup with your institution's EHS (Environmental Health & Safety) department for incineration.

Protocol B: Spill Cleanup (Immediate Action)

Scope: Accidental release of < 500 mL in a laboratory setting.

Expert Insight: Do not use water immediately. The alkyl bromide functionality is hydrophobic; water will spread the spill rather than clean it. Use a dry absorption method first.

StepActionRationale
1. Secure Alert personnel. Evacuate if spill is >100mL or in a confined space.Minimizes inhalation exposure.
2. PPE Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.Nitrile provides good short-term resistance to pyrrolidones.
3.[1] Absorb Cover spill with Vermiculite , Dry Sand , or Polypropylene Pads .Inert materials prevent reaction heat.
4. Collect Scoop absorbed material into a wide-mouth HDPE jar.Seals vapors and prevents leaching.
5. Decon Wipe surface with a soap/water solution, then a solvent wipe (acetone).Removes oily residue.
6. Label Label jar as "Debris contaminated with this compound".[1]Ensures incinerator operators handle with care.
Protocol C: Empty Container Disposal
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., acetone or ethanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste container (Stream A).

  • Deface Label: Cross out the original label and mark "Empty."

  • Discard: Place the dry, open container in the glass trash or recycling, depending on local facility rules.

Part 4: Scientific Integrity & Mechanism (E-E-A-T)

Why Incineration?

We strictly recommend incineration over chemical quenching for this compound.

  • Mechanism: this compound contains a stable C-Br bond.[1] Chemical hydrolysis (using NaOH) is slow and can produce 1-(4-hydroxybutyl)pyrrolidin-2-one and HBr .[1] While less toxic, the reaction is biphasic and difficult to verify completion in a waste bottle.

  • Risk of Incomplete Quenching: Incomplete reaction leaves residual alkylating agent.

  • Thermal Destruction: Incineration at >1000°C ensures complete mineralization:

    
    
    Note: Commercial incinerators are equipped with scrubbers to neutralize the HBr gas.
    
Self-Validating Safety System
  • Check: Before adding to a waste container, verify the pH of the waste stream.[2]

  • Validation: If the waste container is unexpectedly hot or pressurized, STOP . This indicates an incompatibility (likely an oxidizer or strong base was added previously). Vent carefully in a fume hood and notify EHS.

Part 5: Emergency Response Workflow

SpillResponseSpillSpill DetectedAssessAssess Volume & LocationSpill->AssessMajor> 100mL or Outside HoodEVACUATEAssess->MajorHigh RiskMinor< 100mL & Inside HoodPROCEEDAssess->MinorLow RiskPPEDon PPE:Nitrile Gloves + GogglesMinor->PPEAbsorbApply Vermiculite/SandPPE->AbsorbCollectCollect in HDPE JarAbsorb->CollectLabelLabel as Halogenated WasteCollect->Label

Caption: Operational workflow for responding to spills of this compound.

References

  • PubChem. (2025).[3][4] 1-(4-Bromobutyl)piperidin-2-one Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[5][6] Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2023). Halogenated Solvents and Waste Management Guide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 1-(4-Bromobutyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(4-Bromobutyl)pyrrolidin-2-one is a functionalized alkyl bromide widely utilized as a linker in the synthesis of pharmaceutical intermediates, particularly for pyrrolidone-based anticonvulsants (e.g., Levetiracetam analogs) and PROTAC (Proteolysis Targeting Chimera) development.

While often categorized generically as an "irritant," its chemical nature as a primary alkyl halide necessitates a higher tier of caution. It acts as an electrophilic alkylating agent, capable of reacting with nucleophilic residues in biological macromolecules (DNA/proteins). This guide elevates standard safety protocols to address this specific reactivity profile.

Property Data / Description
CAS Number 134578-93-1 (varies by supplier; verify CoA)
Molecular Formula C₈H₁₄BrNO
Physical State Viscous Liquid or Low-Melting Solid (at 20°C)
Primary Hazard Alkylating Agent (Skin/Eye Irritant, H315, H319; Respiratory Irritant, H335)
Reactivity Susceptible to hydrolysis; degrades in light/moisture.

Risk Assessment & PPE Matrix

The "Why" Behind the Protocol

Standard nitrile gloves offer limited protection against alkyl bromides due to the chemical's ability to permeate organic polymers. The bromine atom increases lipophilicity, facilitating faster breakthrough compared to corresponding chlorides.

Core Directive: Treat all direct handling events as "high-risk" for permeation.

Personal Protective Equipment (PPE) Requirements
Category Standard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Heating)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-8 mil)Change outer glove immediately upon splash.Laminate Barrier: Silver Shield® or 4H® Liner gloves required. Nitrile gloves alone are insufficient for prolonged contact.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Face Shield + Goggles
Respiratory Fume Hood (Face velocity > 100 fpm)NIOSH-approved respirator with Organic Vapor (OV) cartridges if hood is unavailable.
Body Defense Lab Coat (Cotton/Poly), Closed-toe shoesChemical-resistant apron (Tyvek® or PVC)

Operational Protocol: Safe Handling Workflow

This workflow integrates "Inert Handling" principles to protect both the operator and the reagent's purity.

SafeHandling cluster_safety Critical Safety Checkpoints Storage Storage (2-8°C, Dark, Argon) Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer/Weighing (Fume Hood Only) Equilibration->Transfer Viscosity Management Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Syringe/Cannula Waste Waste Stream (Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Workflow. Note the thermal equilibration step to prevent moisture condensation, which hydrolyzes the alkyl bromide.

Step-by-Step Handling Procedure
  • Preparation:

    • Remove the container from cold storage (2-8°C) and place it in a desiccator. Allow it to reach room temperature before opening. This prevents atmospheric water from condensing inside the bottle and hydrolyzing the bromide.

  • Weighing/Transfer:

    • Liquid State: Use a positive-displacement pipette or a glass syringe with a Luer-lock tip. Avoid plastic syringes if possible, as the alkyl halide may swell the rubber plunger over time.

    • Solid State: Use a disposable anti-static spatula.

    • Engineering Control: Perform all open-vessel manipulations inside a certified chemical fume hood.

  • Reaction Setup:

    • Maintain an inert atmosphere (Nitrogen or Argon).

    • Add the reagent slowly to the reaction mixture to control potential exotherms, especially if reacting with strong nucleophiles (e.g., amines, thiolates).

Emergency Response & Deactivation

In the event of a spill, do not simply wipe it up with paper towels and throw them in the trash. The alkyl bromide remains active and volatile.

Spill Response Decision Matrix

SpillResponse Start Spill Detected Size Assess Volume Start->Size Minor Minor (< 10 mL) Inside Hood Size->Minor Major Major (> 10 mL) Or Outside Hood Size->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Area Call EHS Major->Evacuate Deactivate Apply Deactivation Soln (20% Ethanolic KOH) Absorb->Deactivate Optional for residue Collect Collect as Halogenated Waste Absorb->Collect Deactivate->Collect

Figure 2: Spill Response Decision Tree. Major spills outside containment require evacuation due to respiratory irritation risks.

Deactivation Solution (For Glassware/Spill Residue)

To chemically destroy the alkylating potential of the residue, use a nucleophilic quench solution:

  • Recipe: 10% Potassium Hydroxide (KOH) in Ethanol (or Methanol).

  • Mechanism: Converts the alkyl bromide to the corresponding ether/alcohol and potassium bromide (KBr), which are non-alkylating.

  • Protocol: Soak contaminated glassware in this solution for 1-2 hours before standard washing.

Waste Disposal Logistics

Strict Adherence Required: Never dispose of this chemical down the drain. It is toxic to aquatic life and persists in water systems.

  • Classification: Halogenated Organic Waste .

  • Segregation: Keep separate from non-halogenated solvents (acetone, hexanes) to reduce incineration costs, unless your facility combines them.

  • Labeling: Clearly mark the waste tag with "this compound" and "Alkylating Agent."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 536377, 1-(4-Bromobutyl)-2-piperidinone (Analogous Structure Safety Data). Retrieved from [Link]

  • Esko Safety (2024). Glove Chemical Resistance Chart: Alkyl Halides. Retrieved from [Link]

Sources

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